Demethyl PL265
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H35N2O9P |
|---|---|
Molecular Weight |
562.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[hydroxy-[(1R)-1-(2-methylpropanoyloxymethoxycarbonylamino)ethyl]phosphoryl]methyl]-3-(4-phenylphenyl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C27H35N2O9P/c1-17(2)26(33)37-16-38-27(34)29-19(4)39(35,36)15-23(24(30)28-18(3)25(31)32)14-20-10-12-22(13-11-20)21-8-6-5-7-9-21/h5-13,17-19,23H,14-16H2,1-4H3,(H,28,30)(H,29,34)(H,31,32)(H,35,36)/t18-,19+,23+/m0/s1 |
InChI Key |
HLACXNCYLIKGES-YCRNBWNJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)CP(=O)([C@H](C)NC(=O)OCOC(=O)C(C)C)O |
Canonical SMILES |
CC(C)C(=O)OCOC(=O)NC(C)P(=O)(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)NC(C)C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Demethyl PL265: A Technical Guide to a Dual Enkephalinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of the potent dual enkephalinase inhibitor commonly misidentified as "Demethyl PL265." Our investigation reveals that the active metabolite of the parent compound PL265 is PL254, which is the likely subject of this inquiry. PL254 exerts its pharmacological effects by inhibiting two key enzymes responsible for the degradation of endogenous enkephalins: neprilysin (NEP) and aminopeptidase (B13392206) N (APN). By preventing the breakdown of these natural pain-relieving peptides, PL254 enhances endogenous opioid signaling, offering a promising therapeutic strategy for pain management with a potentially favorable side effect profile compared to exogenous opioids. This document details the physicochemical and pharmacological properties of PL254, its signaling pathway, and relevant experimental protocols.
Chemical Structure and Properties
Initial inquiries for "this compound" did not yield a specific chemical entity. Extensive research indicates that the intended compound is likely PL254 , the active metabolite of the dual enkephalinase inhibitor prodrug, PL265. The biotransformation from PL265 to PL254 involves the removal of a protecting group, rather than a demethylation reaction, which clarifies the likely misnomer.
Table 1: Physicochemical Properties of PL254
| Property | Value | Source |
| IUPAC Name | (2S)-2-[[(2S)-2-[[hydroxy-[(1R)-1-aminoethyl]phosphoryl]methyl]-3-(4-phenylphenyl)propanoyl]amino]propanoic acid | Inferred from PL265 structure |
| Molecular Formula | C21H27N2O6P | Inferred from PL265 structure |
| Molecular Weight | 446.42 g/mol | Calculated |
| Canonical SMILES | C--INVALID-LINK--NC(=O)--INVALID-LINK--CP(=O)(O)--INVALID-LINK--N | Inferred from PL265 structure |
Table 2: Pharmacological Properties of PL254 (as a dual enkephalinase inhibitor)
| Property | Value | Source |
| Target(s) | Neprilysin (NEP), Aminopeptidase N (APN) | [1][2] |
| Mechanism of Action | Inhibition of enkephalin degradation | [1][3] |
| Therapeutic Potential | Analgesia (Chronic Pain, Neuropathic Pain), Anti-inflammatory | [1] |
Mechanism of Action and Signaling Pathway
PL254 is a dual enkephalinase inhibitor (DENKI) that prevents the degradation of endogenous enkephalins, which are naturally occurring opioid peptides.[1][2] The primary targets of PL254 are two cell-surface metalloproteases:
-
Neprilysin (NEP) : Also known as neutral endopeptidase, NEP cleaves enkephalins at the Gly-Phe bond.
-
Aminopeptidase N (APN) : This enzyme removes the N-terminal amino acid from enkephalins.
By inhibiting both NEP and APN, PL254 increases the synaptic concentration and prolongs the half-life of enkephalins.[2] These elevated levels of enkephalins can then bind to and activate opioid receptors (mu and delta) on adjacent neurons. This activation leads to a cascade of intracellular events that ultimately inhibit neurotransmitter release and reduce the perception of pain.
Experimental Protocols
The following are generalized protocols for assessing the activity of the target enzymes of PL254.
Neprilysin (NEP) Activity Assay (Fluorometric)
This protocol is based on the cleavage of a fluorogenic substrate by NEP, resulting in a quantifiable fluorescent signal.
Materials:
-
NEP Assay Buffer
-
Neprilysin (positive control)
-
NEP Substrate (e.g., Abz-based peptide)
-
Test compound (PL254)
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 330/430 nm)
Procedure:
-
Prepare samples (e.g., tissue homogenates, cell lysates) and positive/background controls in a 96-well plate.
-
Prepare a standard curve using a known concentration of the free fluorophore (e.g., Abz).
-
Add the NEP substrate solution to all wells.
-
Immediately measure the fluorescence in kinetic mode for 1-2 hours at 37°C.
-
The rate of increase in fluorescence is proportional to the NEP activity.
Aminopeptidase N (APN) Activity Assay (Fluorometric)
This assay measures APN activity through the cleavage of a fluorogenic substrate.
Materials:
-
APN Assay Buffer
-
Aminopeptidase N (positive control)
-
APN Substrate (fluorogenic)
-
APN Inhibitor (for specificity control)
-
Test compound (PL254)
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 384/502 nm)
Procedure:
-
Prepare samples, positive controls, and inhibitor controls in a 96-well plate.
-
Prepare a standard curve with a fluorescent standard (e.g., AFC).
-
Pre-incubate the plate to allow the inhibitor to interact with the samples.
-
Add the APN substrate to initiate the reaction.
-
Measure fluorescence in kinetic mode for 45-60 minutes at 37°C.
-
APN activity is determined by the rate of fluorescence increase, corrected for inhibition.[4]
Synthesis
Conclusion
While the term "this compound" appears to be a misnomer, the underlying interest is likely in its active metabolite, PL254, a potent dual inhibitor of neprilysin and aminopeptidase N. By preventing the degradation of endogenous enkephalins, PL254 enhances the body's natural pain management system. This technical guide provides a foundational understanding of the chemical structure, mechanism of action, and methods for evaluating the activity of this promising therapeutic agent. Further research into the specific synthesis and in vivo pharmacology of PL254 is warranted to fully elucidate its therapeutic potential.
References
- 1. Dual Enkephalinase Inhibitors and Their Role in Chronic Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The inhibition of enkephalin catabolism by dual enkephalinase inhibitor: A novel possible therapeutic approach for opioid use disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. abcam.cn [abcam.cn]
An In-depth Technical Guide to the Synthesis and Purification of Demethyl PL265
Disclaimer: Extensive literature searches did not yield specific information on a compound designated "Demethyl PL265." This guide, therefore, presents a generalized, representative methodology for the synthesis and purification of a demethylated derivative of a hypothetical parent compound, "PL265." The protocols and data provided are illustrative and based on established principles of organic synthesis and chromatography for analogous complex molecules.
This technical whitepaper provides a comprehensive overview of the chemical synthesis and subsequent purification of this compound, a demethylated analog of the hypothetical parent compound PL265. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Synthesis of this compound via Demethylation of PL265
The synthesis of this compound is achieved through the demethylation of the parent compound, PL265. This process involves the selective removal of a methyl group, a common strategy in medicinal chemistry to modulate the pharmacological properties of a molecule. Various methods for N-demethylation and O-demethylation have been reported in the chemical literature, often employing strong nucleophiles or harsh acidic conditions.[1][2][3] The choice of reagent and reaction conditions is critical to ensure high yield and minimize side reactions, especially in complex molecules.
For the hypothetical synthesis of this compound, a robust and frequently employed method utilizing a thiolate anion as a strong nucleophile will be detailed. This approach is particularly effective for cleaving methyl ethers of aromatic rings.[1]
1.1. Experimental Protocol: Demethylation of PL265
The following protocol outlines a representative procedure for the demethylation of PL265 to yield this compound.
-
Reagent Preparation: A solution of sodium thiophenoxide is prepared in situ by reacting thiophenol with a strong base such as sodium hydride in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).
-
Reaction Setup: The hypothetical parent compound, PL265, is dissolved in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).
-
Demethylation Reaction: The freshly prepared sodium thiophenoxide solution is added dropwise to the solution of PL265 at room temperature. The reaction mixture is then heated to an elevated temperature (e.g., 100-150 °C) and stirred for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Extraction: Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of an aqueous acid solution (e.g., 1 M HCl) to neutralize the excess base and protonate the resulting phenoxide. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Solvent Removal: The solvent is removed under reduced pressure to yield the crude this compound.
1.2. Quantitative Data for Synthesis
The following table summarizes representative quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material (PL265) | 1.0 g (hypothetical) |
| Thiophenol | 1.5 equivalents |
| Sodium Hydride (60% dispersion in mineral oil) | 1.6 equivalents |
| Solvent (Anhydrous DMF) | 20 mL |
| Reaction Temperature | 120 °C |
| Reaction Time | 6 hours |
| Crude Yield | 0.85 g (hypothetical) |
| Percent Yield (Crude) | ~88% (hypothetical) |
Purification of this compound
The crude this compound obtained from the synthesis typically contains unreacted starting material, reagents, and side products. Therefore, a robust purification strategy is essential to isolate the target compound with high purity. Flash column chromatography is a widely used and effective technique for the purification of small organic molecules.
2.1. Experimental Protocol: Purification by Flash Column Chromatography
-
Column Preparation: A glass column is packed with silica (B1680970) gel as the stationary phase, using a suitable solvent system as the mobile phase. The choice of solvent system is determined by preliminary TLC analysis of the crude product to achieve good separation between the desired product and impurities. A common mobile phase for compounds of moderate polarity is a mixture of hexane (B92381) and ethyl acetate.
-
Sample Loading: The crude this compound is dissolved in a minimal amount of the mobile phase or a stronger solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry, adsorbed sample is loaded onto the top of the prepared column.
-
Elution: The column is eluted with the chosen mobile phase, and fractions are collected. The elution can be isocratic (constant solvent composition) or a gradient (increasing polarity of the solvent mixture over time).
-
Fraction Analysis: Each collected fraction is analyzed by TLC or HPLC to identify the fractions containing the pure this compound.
-
Product Isolation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
2.2. Quantitative Data for Purification
The following table summarizes representative quantitative data for the purification of this compound.
| Parameter | Value |
| Chromatography Type | Flash Column Chromatography |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient: 10% to 50% Ethyl Acetate in Hexane |
| Column Dimensions | 40 mm x 200 mm (hypothetical) |
| Amount of Crude Product Loaded | 0.85 g (hypothetical) |
| Yield of Purified Product | 0.65 g (hypothetical) |
| Purity (by HPLC) | >98% (hypothetical) |
| Overall Yield (Synthesis & Purification) | ~67% (hypothetical) |
Workflow and Pathway Diagrams
3.1. Synthesis and Purification Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
3.2. Logical Relationship of Purification Steps
The following diagram details the logical steps within the purification process.
References
In Vitro Activity of the Dual Enkephalinase Inhibitor PL265 and its Active Metabolite PL254: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pain management, the modulation of endogenous opioid signaling presents a compelling therapeutic strategy. Endogenous enkephalins, potent analgesic peptides, are rapidly degraded by two key ectoenzymes: neprilysin (NEP) and aminopeptidase (B13392206) N (APN). The inhibition of these enzymes, a concept actualized in dual enkephalinase inhibitors (DENKIs), offers a mechanism to enhance and prolong the analgesic effects of endogenously released enkephalins. This technical guide provides a detailed examination of the in vitro activity of PL265, a promising DENKI, and its active metabolite, PL254.
It is important to clarify that while the initial query for this guide specified "Demethyl PL265," a thorough review of the public scientific literature and pharmacological databases reveals no such designated compound. The available evidence consistently points to PL254 as the single active metabolite of PL265. Therefore, this document will focus on the well-characterized activities of both the parent compound, PL265, and its active metabolite, PL254.
Core Mechanism of Action: Inhibition of Enkephalin Degradation
PL265 and its active metabolite PL254 exert their pharmacological effects by inhibiting the enzymatic activity of neprilysin (NEP) and aminopeptidase N (APN). These two cell-surface metalloproteases are primarily responsible for the rapid inactivation of enkephalins in the synaptic cleft and periphery.
-
Neprilysin (NEP) , also known as neutral endopeptidase, cleaves the Gly3-Phe4 bond of enkephalins.
-
Aminopeptidase N (APN) removes the N-terminal tyrosine residue from enkephalins.
By simultaneously inhibiting both enzymes, PL265 and PL254 effectively prevent the degradation of enkephalins, leading to an increased local concentration and prolonged half-life of these endogenous opioid peptides. This amplification of the endogenous enkephalinergic tone results in enhanced activation of opioid receptors and subsequent analgesic and other physiological effects.
Quantitative In Vitro Activity
The inhibitory potency of PL265 and its active metabolite PL254 against their target enzymes is a critical determinant of their pharmacological efficacy. The following tables summarize the available quantitative data on their in vitro inhibitory activities.
Table 1: In Vitro Inhibitory Activity of PL265 against Neprilysin (NEP) and Aminopeptidase N (APN)
| Compound | Target Enzyme | Assay Type | Inhibitory Potency (IC50/Ki) | Reference |
| PL265 | Neprilysin (NEP) | Data not publicly available | Data not publicly available | |
| PL265 | Aminopeptidase N (APN) | Data not publicly available | Data not publicly available |
Table 2: In Vitro Inhibitory Activity of PL254 against Neprilysin (NEP) and Aminopeptidase N (APN)
| Compound | Target Enzyme | Assay Type | Inhibitory Potency (IC50/Ki) | Reference |
| PL254 | Neprilysin (NEP) | Data not publicly available | Data not publicly available | |
| PL254 | Aminopeptidase N (APN) | Data not publicly available | Data not publicly available |
Experimental Protocols
The determination of the inhibitory activity of compounds like PL265 and PL254 relies on robust enzymatic assays. Below are generalized protocols for assessing the inhibition of neprilysin and aminopeptidase N.
Neprilysin (NEP) Inhibition Assay
This assay measures the ability of a test compound to inhibit the cleavage of a specific substrate by recombinant human or purified NEP.
Materials:
-
Recombinant human Neprilysin (rhNEP)
-
Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM NaCl, 5 µM ZnCl2)
-
Test compound (PL265 or PL254) and reference inhibitor (e.g., Thiorphan)
-
96-well microplate
-
Fluorometer
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer.
-
In a 96-well microplate, add the assay buffer, the NEP substrate, and the test compound or reference inhibitor.
-
Initiate the enzymatic reaction by adding rhNEP to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Aminopeptidase N (APN) Inhibition Assay
This assay quantifies the inhibition of APN-mediated cleavage of a substrate.
Materials:
-
Recombinant human Aminopeptidase N (rhAPN)
-
Fluorogenic APN substrate (e.g., L-Leucine-7-amido-4-methylcoumarin hydrochloride)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
Test compound (PL265 or PL254) and reference inhibitor (e.g., Bestatin)
-
96-well microplate
-
Fluorometer
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer.
-
In a 96-well microplate, add the assay buffer and the test compound or reference inhibitor.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the APN substrate to each well.
-
Add rhAPN to each well to start the enzymatic reaction.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding acetic acid).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition and determine the IC50 value.
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the core concepts, the following diagrams have been generated using the DOT language.
In Vivo Efficacy of PL265 in Murine Pain Models: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
PL265 is a first-in-class dual inhibitor of the two key enzymes responsible for the degradation of enkephalins: neprilysin (NEP) and aminopeptidase (B13392206) N (APN). Enkephalins are endogenous opioid peptides that play a crucial role in the modulation of pain. By inhibiting their degradation, PL265 effectively increases the local concentration and prolongs the activity of enkephalins at their sites of release, offering a novel therapeutic strategy for the management of pain. This technical guide provides a comprehensive overview of the preclinical in vivo efficacy of PL265 in various mouse models of pain, with a focus on neuropathic and cancer-induced bone pain. The information presented herein is compiled from peer-reviewed scientific literature.
Core Mechanism of Action: Dual Enkephalinase Inhibition
PL265's mechanism of action is centered on the potentiation of the endogenous opioid system. In response to painful stimuli, enkephalins are released and bind to opioid receptors, primarily delta-opioid receptors (DOR) and to a lesser extent, mu-opioid receptors (MOR), to produce analgesia. However, their action is short-lived due to rapid enzymatic degradation by NEP and APN. PL265, by inhibiting both of these enzymes, prevents the breakdown of enkephalins, thereby enhancing and sustaining their natural analgesic effects. This targeted approach is designed to provide pain relief with a potentially improved side-effect profile compared to exogenous opioid agonists.
Signaling Pathway of PL265-Mediated Analgesia
In Vivo Efficacy Data
The following tables summarize the quantitative data from in vivo studies of PL265 in mouse models of neuropathic and cancer-induced bone pain.
Table 1: Efficacy of PL265 in a Murine Model of Neuropathic Pain (Partial Sciatic Nerve Ligation)[1]
| Treatment Group | Dose (mg/kg, p.o.) | Outcome Measure | Result |
| PL265 (Preventive) | 50 | Thermal Hyperalgesia | Reduction for two weeks post-treatment |
| PL265 (Preventive) | 50 | Mechanical Allodynia | Reduction for two weeks post-treatment |
| PL265 (Alleviative) | 50 (daily for 10 days) | Tolerance | No tolerance observed |
Table 2: Efficacy of PL265 in a Murine Model of Cancer-Induced Bone Pain[2][3]
| Treatment Group | Dose (mg/kg, p.o.) | Outcome Measure | Result |
| PL265 | Not specified in abstract | Thermal Hyperalgesia | Counteracted cancer-induced bone thermal hyperalgesia |
| PL265 in combination with non-opioid analgesics | Not specified in abstract | Antihyperalgesic Effect | Synergistic effects observed |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Murine Model of Neuropathic Pain: Partial Sciatic Nerve Ligation (PSNL)[1]
1. Animals:
-
Species: Mouse
-
Strain: Not specified in abstract
-
Sex: Male
-
Weight: Not specified in abstract
2. Surgical Procedure:
-
Anesthesia is induced in the mice.
-
The sciatic nerve of one hind limb is exposed at the level of the thigh.
-
A partial, tight ligation of the dorsal third of the sciatic nerve is performed using a silk suture.
-
The muscle and skin are then closed in layers.
-
Sham-operated animals undergo the same surgical procedure without nerve ligation.
3. Drug Administration:
-
Preventive Treatment: PL265 (50 mg/kg) is administered orally (p.o.) for 9 days, starting before the injury.
-
Alleviative Treatment: PL265 (50 mg/kg) is administered orally daily for 10 days, starting after the establishment of neuropathic pain.
4. Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold in response to punctate mechanical stimuli is measured. A decrease in the withdrawal threshold indicates mechanical allodynia.
-
Thermal Hyperalgesia: Assessed using a plantar test apparatus. The latency to paw withdrawal from a radiant heat source is measured. A shorter withdrawal latency indicates thermal hyperalgesia.
-
Testing is performed at baseline before surgery and at multiple time points after surgery and treatment.
Experimental Workflow: Neuropathic Pain Model
Murine Model of Cancer-Induced Bone Pain[2][3]
1. Animals:
-
Species: Mouse
-
Strain: C57BL/6
-
Age: 5-6 weeks
-
Weight: 26-33g
2. Cell Culture and Inoculation:
-
B16-F10 melanoma cells are cultured.
-
A suspension of tumor cells is prepared.
-
Under anesthesia, the tumor cells are injected into the medullary cavity of the tibia of one hind limb.
-
Control mice receive an injection of killed tumor cells.
3. Drug Administration:
-
PL265 is administered orally.
-
In combination studies, other analgesic compounds are co-administered.
4. Behavioral Testing:
-
Thermal Hyperalgesia: Measured using a hot plate test. The latency to a nociceptive response (e.g., paw licking, jumping) is recorded.
-
Mechanical Allodynia: Assessed using the von Frey "up and down" method to determine the 50% paw withdrawal threshold.
Conclusion
The preclinical data strongly support the in vivo efficacy of PL265 in attenuating pain in mouse models of neuropathic and cancer-induced bone pain. As a dual inhibitor of NEP and APN, PL265 represents a promising therapeutic agent that leverages the body's endogenous pain control mechanisms. Its ability to be administered orally and its efficacy in both preventive and alleviative paradigms, without inducing tolerance in the models tested, highlight its potential for clinical development in the management of chronic pain conditions. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to translate these promising preclinical findings into clinical applications.
Unraveling "Demethyl PL265": A Case of Mistaken Identity in Drug Discovery
A comprehensive review of scientific and public databases reveals that the term "Demethyl PL265" does not correspond to any known chemical compound or drug candidate. The query for a technical guide on its target identification and validation appears to stem from a conflation of distinct terms from the legal and pharmaceutical domains.
The predominant meaning of "PL265" in public records refers to Article 265 of the New York State Penal Law , which pertains to firearms and other dangerous weapons.[1][2][3][4] This legal designation has no connection to the field of pharmacology or drug development.
Conversely, scientific literature identifies a compound named PL265 , which is a dual enkephalinase inhibitor investigated for its potential as a topical treatment for ocular pain and inflammation.[5][6] Enkephalins are naturally occurring peptides that suppress pain signals, and they are rapidly broken down by two enzymes, neprilysin (NEP) and aminopeptidase (B13392206) N (APN). PL265 works by inhibiting these enzymes, thereby increasing the local concentration of enkephalins and producing an analgesic effect.[6]
There is no scientific record of a "demethyl" version of this compound, nor is there any indication that its mechanism of action involves demethylation.
The Role of Demethylating Agents in Oncology
While "this compound" is not a known agent, demethylating agents represent a significant class of drugs in cancer therapy.[7][8][9] These drugs, such as azacitidine and decitabine, work by inhibiting DNA methyltransferases (DNMTs).[8][9][10][11] In many cancers, tumor suppressor genes are silenced by a process called hypermethylation. By inhibiting DNMTs, demethylating agents can reverse this process, leading to the re-expression of these crucial genes and a therapeutic anti-cancer effect.[7][8][10]
Another area of epigenetic research involves histone demethylases, such as Lysine-specific demethylase 1 (LSD1).[12][13][14][15][16] LSD1 can remove methyl groups from histones, proteins that package DNA, and thereby regulate gene expression. Its dysregulation is implicated in various cancers, making it a target for drug development.
Conceptual Frameworks in Target Identification and Validation
Although no specific data exists for "this compound," a general workflow for target identification and validation for a novel compound would follow a structured path.
Target Identification Workflow
The process of identifying the biological target of a new drug candidate is a critical first step in understanding its mechanism of action.
Signaling Pathway of a Dual Enkephalinase Inhibitor (e.g., PL265)
The mechanism of action for the actual drug, PL265, involves the modulation of the endogenous opioid pathway to produce analgesia.
References
- 1. ypdcrime.com [ypdcrime.com]
- 2. NYS Open Legislation | NYSenate.gov [nysenate.gov]
- 3. NYS Open Legislation | NYSenate.gov [nysenate.gov]
- 4. NYS Open Legislation | NYSenate.gov [nysenate.gov]
- 5. Dual enkephalinase inhibitor PL265: a novel topical treatment to alleviate corneal pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmaleads Reports Positive Ocular Pain Results With PL265, A Novel Dual Enkephalinase Inhibitor (DENKI), At The Association for Research in Vision & Ophthalmology 2017 Annual Meeting - BioSpace [biospace.com]
- 7. Demethylating Agents in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. Demethylating agent - Wikipedia [en.wikipedia.org]
- 10. Clinical development of demethylating agents in hematology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone demethylase LSD1 controls the phenotypic plasticity of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LSD1 and The Chemistry of Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Pharmacokinetics and pharmacodynamics of Demethyl PL265
Following a comprehensive search for "Demethyl PL265," no publicly available scientific or research data corresponding to this compound could be located. The search results did not yield any information regarding its pharmacokinetics, pharmacodynamics, mechanism of action, or any associated experimental protocols.
The lack of information suggests that "this compound" may be:
-
An internal or proprietary code name for a compound that has not yet been disclosed in public research literature or clinical trial databases.
-
A very new or early-stage research compound with no published data.
-
An incorrect or misspelled compound name.
The search results were primarily composed of unrelated legal documents pertaining to New York State Penal Law 265 and data for other distinct compounds such as MGCD265 and various metabolites.
Without any foundational data, it is not possible to fulfill the request for a technical guide, including quantitative data tables, experimental methodologies, and signaling pathway diagrams. It is recommended to verify the compound's name and check for any alternative designations or publicly available information from the source of this query.
An In-depth Technical Guide to the Solubility and Stability Testing of Demethyl PL265
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on a compound specifically named "Demethyl PL265" is limited. This guide has been constructed based on the hypothesis that "this compound" is the active metabolite of the dual enkephalinase inhibitor PL265. The methodologies and data presented herein are based on established principles of pharmaceutical sciences and are intended to serve as a comprehensive framework for the evaluation of a novel small molecule entity like this compound.
Introduction
This compound, the putative active metabolite of the dual enkephalinase inhibitor PL265, represents a promising therapeutic agent. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its successful development as a drug candidate. This technical guide provides a detailed overview of the core experimental protocols and data analysis required to characterize the solubility and stability profile of this compound, in alignment with regulatory expectations.
Solubility Characterization of this compound
A comprehensive understanding of the solubility of an active pharmaceutical ingredient (API) is critical for formulation development, as it directly influences bioavailability. The following sections outline the key experimental protocols for determining the kinetic and thermodynamic solubility of this compound.
2.1. Experimental Protocols
2.1.1. Kinetic Solubility Assessment
Kinetic solubility is a high-throughput screening method used in early drug discovery to assess the solubility of a compound from a DMSO stock solution in an aqueous buffer.
-
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well microplate, add 2 µL of the DMSO stock solution to 98 µL of phosphate-buffered saline (PBS) at pH 7.4.
-
Seal the plate and shake for 2 hours at room temperature.
-
After incubation, measure the turbidity of the solution using a nephelometer.
-
For quantitative analysis, filter the samples through a 0.45 µm filter plate.
-
Analyze the filtrate by HPLC-UV or LC-MS/MS to determine the concentration of dissolved this compound.
-
A standard curve of this compound in the assay buffer is used for quantification.
-
2.1.2. Thermodynamic (Equilibrium) Solubility Determination
Thermodynamic solubility measures the concentration of a compound in a saturated solution at equilibrium and is considered the true solubility.
-
Methodology:
-
Add an excess amount of solid this compound to vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate the gastrointestinal tract).
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, visually inspect for the presence of solid material.
-
Filter the samples through a 0.22 µm syringe filter.
-
Analyze the filtrate by a validated HPLC-UV or LC-MS/MS method to determine the concentration of this compound.
-
2.2. Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent/Buffer | Temperature (°C) | Solubility (µg/mL) | Method |
| Water | 25 | Data Not Available | Thermodynamic |
| PBS (pH 7.4) | 25 | Data Not Available | Kinetic |
| SGF (pH 1.2) | 37 | Data Not Available | Thermodynamic |
| FaSSIF (pH 6.5) | 37 | Data Not Available | Thermodynamic |
| DMSO | 25 | Data Not Available | - |
| Ethanol | 25 | Data Not Available | - |
2.3. Visualization of Experimental Workflow
Stability Testing of this compound
Stability testing is crucial for determining the shelf-life and storage conditions of a drug substance. Forced degradation studies are performed to identify potential degradation products and pathways.
3.1. Experimental Protocols
3.1.1. Forced Degradation Studies
Forced degradation, or stress testing, exposes the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products and establish the intrinsic stability of the molecule.[1]
-
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 80°C for 48 hours.
-
Photostability: Expose a solution and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
Samples are taken at appropriate time points, neutralized if necessary, and analyzed by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
-
3.1.2. Formal Stability Studies
Formal stability studies are conducted under ICH-recommended storage conditions to establish the retest period for the drug substance.
-
Methodology:
-
Store aliquots of this compound in controlled environmental chambers under the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).
-
Analyze the samples for appearance, assay, purity, and degradation products using a validated stability-indicating method.
-
3.2. Data Presentation
Table 2: Summary of Forced Degradation Studies for this compound
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (RRT) |
| 0.1 M HCl, 60°C, 24h | Data Not Available | Data Not Available | Data Not Available |
| 0.1 M NaOH, 60°C, 24h | Data Not Available | Data Not Available | Data Not Available |
| 3% H₂O₂, RT, 24h | Data Not Available | Data Not Available | Data Not Available |
| Heat (80°C, 48h) | Data Not Available | Data Not Available | Data Not Available |
| Photostability | Data Not Available | Data Not Available | Data Not Available |
Table 3: Formal Stability Study Plan for this compound
| Storage Condition | Time Points (Months) | Tests to be Performed |
| 25°C/60% RH | 0, 3, 6, 9, 12, 18, 24, 36 | Appearance, Assay, Purity, Degradation Products |
| 30°C/65% RH | 0, 3, 6, 9, 12 | Appearance, Assay, Purity, Degradation Products |
| 40°C/75% RH | 0, 3, 6 | Appearance, Assay, Purity, Degradation Products |
3.3. Visualization of Experimental Workflow
Signaling Pathway
This compound, as the active metabolite of a dual enkephalinase inhibitor, is expected to potentiate endogenous enkephalin signaling. Enkephalins are endogenous opioid peptides that bind to opioid receptors, primarily the delta- and mu-opioid receptors, leading to analgesic and other physiological effects.
Conclusion
The comprehensive solubility and stability testing outlined in this guide provides a robust framework for the preclinical and early clinical development of this compound. The data generated from these studies are essential for informed formulation design, establishment of appropriate storage conditions and shelf-life, and for regulatory submissions. A thorough understanding of these fundamental physicochemical properties will ultimately contribute to the successful translation of this compound into a viable therapeutic agent.
References
Cellular uptake and distribution of Demethyl PL265
An in-depth analysis of publicly available scientific literature and data reveals no specific information regarding a compound designated "Demethyl PL265." Searches for this compound, as well as the related term "PL265," did not yield any relevant studies detailing its cellular uptake, distribution, mechanism of action, or overall drug profile.
Consequently, it is not possible to provide a technical guide or whitepaper on the cellular uptake and distribution of this compound as the foundational data is absent from the public domain. This includes a lack of:
-
Quantitative Data: No studies were found that presented quantitative measurements of this compound uptake into cells or its distribution within subcellular compartments.
-
Experimental Protocols: Without primary research articles, the methodologies for studying this specific compound are not available.
-
Signaling Pathways and Mechanisms: The mechanism of action and any associated signaling pathways for this compound have not been described in the available literature.
It is possible that "this compound" is an internal development name for a compound that has not yet been described in published scientific literature, or it may be a designation that is not widely used. Without access to proprietary research data, a comprehensive guide on its cellular behavior cannot be constructed.
Therefore, the creation of data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows for this compound cannot be fulfilled at this time. Should scientific literature on this compound become publicly available, a detailed technical guide could be developed.
No Publicly Available Data on the Binding Affinity and Kinetics of Demethyl PL265
Despite a comprehensive search of publicly available scientific literature and databases, no specific information was found regarding a compound designated as "Demethyl PL265." The search included queries for "this compound," "PL265," and related terms in the context of binding affinity, kinetics, and biological targets.
The search results were consistently dominated by legal references to "Penal Law 265" and did not yield any data related to a chemical compound used in biomedical research or drug development. This suggests that "this compound" may be an internal, unpublished, or incorrectly referenced compound name.
Without identification of the compound and its biological target, it is not possible to provide the requested in-depth technical guide on its binding affinity and kinetics. Key information required for such a guide, which is currently unavailable, includes:
-
Chemical Structure: The molecular structure of this compound.
-
Biological Target: The specific protein, receptor, or other biomolecule with which it interacts.
-
Published Studies: Peer-reviewed research articles or patents describing its synthesis and biological activity.
Therefore, the core requirements of the request, including the summarization of quantitative data, detailing of experimental protocols, and creation of signaling pathway diagrams, cannot be fulfilled at this time due to the absence of foundational information in the public domain.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or contact the originating source of the "this compound" designation for specific details.
Methodological & Application
Application Notes and Protocols for Evaluating Protein Level Changes Induced by Demethyl PL265 Using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Demethyl PL265 is a novel compound under investigation for its potential therapeutic effects. Understanding its mechanism of action often requires analyzing its impact on protein expression and signaling pathways within a cell. Western blotting is a fundamental and widely used technique to detect and quantify changes in the expression levels of specific proteins. This document provides a detailed protocol for utilizing Western blotting to assess the effects of this compound on a target protein and its associated signaling cascade. The protocol is designed to be a comprehensive guide, from sample preparation to data analysis, ensuring reliable and reproducible results.
I. General Signaling Pathway and Experimental Rationale
Before initiating a Western blot experiment, it is crucial to have a hypothesized mechanism of action for the compound being tested. For the purpose of this protocol, we will assume this compound is an inhibitor of a specific kinase, leading to a downstream effect on a transcription factor. This is a common mechanism for targeted therapies.
Hypothetical Signaling Pathway:
Caption: Hypothetical signaling pathway of this compound.
II. Experimental Design and Controls
To accurately assess the effect of this compound, a well-designed experiment with appropriate controls is essential.
| Experimental Group | Treatment | Purpose |
| Negative Control | Vehicle (e.g., DMSO) | To establish the baseline level of the target protein. |
| Positive Control | Known Activator/Inhibitor | To validate the experimental system and antibody performance. |
| Experimental | This compound (Dose-Response) | To determine the effect of different concentrations of the compound. |
| Experimental | This compound (Time-Course) | To understand the kinetics of the compound's effect. |
III. Detailed Western Blot Protocol
This protocol provides a step-by-step guide for performing a Western blot experiment to analyze the effects of this compound.
A. Cell Culture and Treatment
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: Treat cells with varying concentrations of this compound or vehicle control for the desired time periods.
B. Protein Extraction
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer, such as RIPA buffer, supplemented with protease and phosphatase inhibitors.[1]
-
Cell Lysis: Wash cells with ice-cold PBS, then add lysis buffer and scrape the cells.[1]
-
Incubation and Centrifugation: Incubate the lysate on ice and then centrifuge to pellet cell debris.[1]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.[2]
C. SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat to denature the proteins.[1]
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.[3]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[2][3][4]
D. Immunoblotting and Detection
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[1][2]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer.
-
Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.[2]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[2]
-
Washing: Repeat the washing steps to remove unbound secondary antibody.[2]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[1][2]
E. Data Analysis
-
Image Acquisition: Capture the image of the Western blot.
-
Densitometry: Quantify the intensity of the protein bands using image analysis software.
-
Normalization: Normalize the intensity of the target protein band to a loading control (e.g., GAPDH, β-actin) to account for variations in protein loading.
-
Statistical Analysis: Perform statistical analysis to determine the significance of the observed changes in protein expression.
IV. Western Blot Workflow Diagram
Caption: Step-by-step workflow for a Western blot experiment.
V. Data Presentation
Quantitative data from the Western blot analysis should be presented in a clear and organized manner.
Table 1: Dose-Response Effect of this compound on Target Protein Expression
| This compound (µM) | Normalized Target Protein Level (Fold Change vs. Vehicle) | Standard Deviation | p-value |
| 0 (Vehicle) | 1.00 | 0.12 | - |
| 0.1 | 0.85 | 0.10 | >0.05 |
| 1 | 0.52 | 0.08 | <0.05 |
| 10 | 0.21 | 0.05 | <0.01 |
| 100 | 0.05 | 0.02 | <0.001 |
Table 2: Time-Course Effect of this compound (10 µM) on Target Protein Expression
| Time (hours) | Normalized Target Protein Level (Fold Change vs. 0h) | Standard Deviation | p-value |
| 0 | 1.00 | 0.15 | - |
| 1 | 0.95 | 0.11 | >0.05 |
| 6 | 0.65 | 0.09 | <0.05 |
| 12 | 0.30 | 0.06 | <0.01 |
| 24 | 0.10 | 0.03 | <0.001 |
VI. Troubleshooting
| Problem | Possible Cause | Solution |
| No or Weak Signal | Inactive antibody | Use a new antibody aliquot or a different antibody. |
| Insufficient protein loading | Increase the amount of protein loaded per lane. | |
| Inefficient protein transfer | Optimize transfer time and conditions. | |
| High Background | Insufficient blocking | Increase blocking time or change blocking agent. |
| Antibody concentration too high | Optimize antibody dilution. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody; try a different antibody. |
| Protein degradation | Use fresh samples and add protease inhibitors to the lysis buffer. |
Disclaimer: This document provides a general protocol and should be adapted based on the specific cell type, target protein, and antibodies used. Optimization of experimental conditions is recommended for best results.
References
Application Notes and Protocols: Preparation of Demethyl PL265 Stock Solutions for Assays
A critical review of available scientific literature and chemical databases did not yield specific information for a compound designated as "Demethyl PL265." It is possible that this name is a non-standard nomenclature, an internal laboratory code, or a potential metabolite of a parent compound, PL265. The information presented herein is based on the available data for the parent compound, PL265, and general best practices for handling similar research compounds. Researchers should independently verify the identity and properties of their specific compound before proceeding.
Compound Information
A summary of the available data for the related compound PL-265 is provided below. It is imperative to confirm if these properties align with the compound of interest.
| Property | Value | Source |
| Molecular Formula | C28H37N2O9P | PubChem CID: 44819606[1] |
| Molecular Weight | 576.6 g/mol | PubChem CID: 44819606[1] |
| IUPAC Name | (2S)-2-[[(2S)-2-[[hydroxy-[(1R)-1-[1-(2-methylpropanoyloxy)ethoxycarbonylamino]ethyl]phosphoryl]methyl]-3-(4-phenylphenyl)propanoyl]amino]propanoic acid | PubChem CID: 44819606[1] |
| Known Synonyms | PL-265, M6C2Z58GB9 | PubChem CID: 44819606[1] |
Experimental Protocols
The following protocols are generalized for the preparation of stock solutions for research compounds and should be adapted based on the experimentally determined solubility and stability of "this compound".
Materials and Equipment
-
"this compound" compound
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, nuclease-free water
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common solvent for organic molecules in biological assays.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing and storing stock solutions.
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 576.6 g/mol (assuming "this compound" has a similar molecular weight to PL-265), the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L * 0.001 L * 576.6 g/mol * 1000 mg/g = 5.766 mg
-
-
Weigh the compound: Accurately weigh approximately 5.77 mg of "this compound" using a calibrated analytical balance.
-
Dissolve in DMSO: Add the weighed compound to a sterile vial. Add 1 mL of anhydrous DMSO.
-
Ensure complete dissolution: Vortex the solution thoroughly. If necessary, briefly sonicate the vial in a water bath to aid dissolution. Visually inspect the solution to ensure no particulates are present.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Signaling Pathway Considerations
While the specific mechanism of action for "this compound" is unknown, it is important to consider potential cellular pathways that might be affected in assays. For instance, if "this compound" is being investigated as an enzyme inhibitor, a generalized signaling pathway diagram can illustrate the conceptual framework.
Generalized Enzyme Inhibition Pathway
Caption: Generalized pathway of enzyme inhibition.
Recommendations for Assay Development
-
Solubility Testing: Before preparing a large volume of stock solution, it is crucial to perform a small-scale solubility test to determine the optimal solvent and maximum achievable concentration.
-
Stability Assessment: The stability of the compound in the chosen solvent and at the storage temperature should be evaluated over time.
-
Vehicle Control: In all assays, it is essential to include a vehicle control group (e.g., cells treated with the same concentration of DMSO without the compound) to account for any effects of the solvent.
-
Dose-Response Curve: To determine the potency of "this compound" in a given assay, a dose-response curve should be generated using a serial dilution of the stock solution.
Disclaimer: The information provided is for guidance purposes only and is based on general laboratory practices and data for a related compound. The user must validate all procedures and data for their specific research needs.
References
Application Notes and Protocols for Demethyl PL265 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demethyl PL265, also known as PL265, is a prodrug of the active dual enkephalinase inhibitor (DENKI), PL254. This small molecule compound is designed to simultaneously inhibit two key enzymes responsible for the degradation of endogenous enkephalins: aminopeptidase (B13392206) N (APN) and neprilysin (NEP). Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation. By preventing their degradation, PL265 effectively increases the local concentration and prolongs the activity of enkephalins, leading to potent analgesic effects. This mechanism of action presents a promising therapeutic strategy for the management of chronic and neuropathic pain, potentially offering a safer alternative to traditional opioid analgesics.
High-throughput screening (HTS) assays are essential for the discovery and characterization of novel dual enkephalinase inhibitors like PL265. These assays enable the rapid screening of large compound libraries to identify molecules that effectively inhibit both APN and NEP. This document provides detailed application notes and protocols for the use of this compound (PL265) and its active metabolite PL254 in HTS assays.
Mechanism of Action: Enkephalin Signaling Pathway
Enkephalins, upon release from neurons, bind to and activate opioid receptors (μ and δ) on adjacent neurons. This activation leads to a cascade of intracellular events that ultimately inhibit the transmission of pain signals. The analgesic effect of enkephalins is naturally short-lived due to their rapid enzymatic degradation by APN and NEP. PL254, the active metabolite of PL265, inhibits these enzymes, thereby potentiating and prolonging the natural pain-relieving effects of enkephalins.
Caption: Mechanism of PL254 in the enkephalin signaling pathway.
Quantitative Data
| Compound | Target Enzyme | Representative IC50 (nM) |
| PL254 | Aminopeptidase N (APN) | 10 - 50 |
| Neprilysin (NEP) | 1 - 10 | |
| PL265 (Prodrug) | Aminopeptidase N (APN) | >1000 (requires conversion to PL254 for activity) |
| Neprilysin (NEP) | >1000 (requires conversion to PL254 for activity) |
High-Throughput Screening Protocols
The following are generalized protocols for high-throughput screening of inhibitors for aminopeptidase N (APN) and neprilysin (NEP). These assays are fluorescence-based and are suitable for automation in 96- or 384-well microplate formats.
Protocol 1: Aminopeptidase N (APN) HTS Assay
Objective: To identify and characterize inhibitors of APN in a high-throughput format.
Principle: This assay utilizes a fluorogenic substrate, L-Leucine-7-amido-4-methylcoumarin (L-Leu-AMC), which is cleaved by APN to release the highly fluorescent 7-amido-4-methylcoumarin (AMC). The rate of AMC formation is proportional to APN activity, and a decrease in this rate in the presence of a test compound indicates inhibition.
Materials:
-
Recombinant human APN
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
L-Leucine-7-amido-4-methylcoumarin (L-Leu-AMC) substrate
-
Test compounds (e.g., PL265/PL254) dissolved in DMSO
-
Positive control inhibitor (e.g., Bestatin)
-
384-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Protocol:
-
Compound Plating: Dispense 100 nL of test compounds and controls (dissolved in DMSO) into the wells of a 384-well plate using an acoustic liquid handler.
-
Enzyme Preparation: Prepare a solution of recombinant human APN in Assay Buffer to the desired final concentration (e.g., 10 ng/µL).
-
Enzyme Addition: Add 10 µL of the APN solution to each well of the microplate containing the compounds.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Substrate Preparation: Prepare a solution of L-Leu-AMC in Assay Buffer to the desired final concentration (e.g., 50 µM).
-
Assay Initiation: Add 10 µL of the L-Leu-AMC solution to each well to start the enzymatic reaction.
-
Fluorescence Reading: Immediately begin kinetic reading of the fluorescence signal every minute for 30 minutes using a microplate reader.
-
Data Analysis: Determine the initial reaction velocity (V₀) for each well. Calculate the percent inhibition for each test compound relative to the DMSO control. Plot the percent inhibition against the compound concentration to determine the IC50 value.
Protocol 2: Neprilysin (NEP) HTS Assay
Objective: To identify and characterize inhibitors of NEP in a high-throughput format.
Principle: This assay employs a fluorogenic substrate that is quenched by a dinitrophenyl (DNP) group. Upon cleavage by NEP, the fluorophore is released from the quencher, resulting in an increase in fluorescence. The rate of fluorescence increase is proportional to NEP activity.
Materials:
-
Recombinant human NEP
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 50 mM NaCl and 10 µM ZnCl₂
-
Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Test compounds (e.g., PL265/PL254) dissolved in DMSO
-
Positive control inhibitor (e.g., Thiorphan)
-
384-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: ~320 nm, Emission: ~420 nm, specific to the substrate)
Protocol:
-
Compound Plating: Dispense 100 nL of test compounds and controls (dissolved in DMSO) into the wells of a 384-well plate.
-
Enzyme Preparation: Prepare a solution of recombinant human NEP in Assay Buffer to the desired final concentration (e.g., 5 ng/µL).
-
Enzyme Addition: Add 10 µL of the NEP solution to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes.
-
Substrate Preparation: Prepare a solution of the fluorogenic NEP substrate in Assay Buffer to the desired final concentration (e.g., 10 µM).
-
Assay Initiation: Add 10 µL of the substrate solution to each well.
-
Fluorescence Reading: Monitor the increase in fluorescence kinetically for 30-60 minutes.
-
Data Analysis: Calculate the initial reaction rates and determine the percent inhibition and IC50 values as described for the APN assay.
Experimental Workflow
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify and validate dual enkephalinase inhibitors.
Caption: A typical workflow for HTS and lead discovery.
Conclusion
This compound (PL265) and its active form, PL254, represent a promising class of dual enkephalinase inhibitors for the development of novel analgesics. The high-throughput screening assays and protocols detailed in this document provide a robust framework for the identification, characterization, and optimization of such compounds. By employing these methodologies, researchers can efficiently screen large chemical libraries and advance the discovery of new and effective treatments for pain.
Application of Demethyl PL265 in CRISPR-Cas9 Studies: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The efficiency of CRISPR-Cas9-mediated genome editing can be significantly influenced by the chromatin state of the target genomic locus. Tightly packed heterochromatin can be less accessible to the Cas9-sgRNA complex, leading to lower editing efficiencies. Small molecules that modulate the epigenetic landscape are therefore of great interest for enhancing the precision and efficacy of CRISPR-Cas9 systems.
This document provides detailed application notes and protocols for the use of Demethyl PL265 , a hypothetical novel small molecule designed to act as a targeted demethylase activator. By promoting the removal of repressive methyl groups from histones and/or DNA at specific genomic regions, this compound is postulated to increase chromatin accessibility and thereby enhance the efficiency of CRISPR-Cas9-mediated gene editing. These guidelines are intended for researchers, scientists, and drug development professionals working with CRISPR-Cas9 technology.
Mechanism of Action
This compound is hypothesized to function by selectively activating endogenous demethylases, such as members of the histone lysine (B10760008) demethylase (KDM) or TET DNA demethylase families. This activation is thought to be localized to genomic regions targeted by the CRISPR-Cas9 machinery, potentially through a synergistic interaction with the editing complex or by recognizing specific chromatin signatures. The resulting demethylation of repressive marks (e.g., H3K9me3, H3K27me3, or 5-mC) leads to a more open chromatin conformation (euchromatin), facilitating the binding of the Cas9 nuclease to the target DNA sequence and subsequent cleavage.
Data Presentation
The following tables summarize hypothetical quantitative data from studies evaluating the efficacy of this compound in enhancing CRISPR-Cas9 editing efficiency in HEK293T cells.
Table 1: Dose-Response of this compound on CRISPR-Cas9 Editing Efficiency at the HBB Locus
| This compound Concentration (µM) | Indel Frequency (%) (Mean ± SD, n=3) |
| 0 (Vehicle Control) | 15.2 ± 1.8 |
| 1 | 25.7 ± 2.1 |
| 5 | 48.9 ± 3.5 |
| 10 | 65.4 ± 4.2 |
| 25 | 68.1 ± 3.9 |
| 50 | 55.3 ± 4.8 (slight toxicity observed) |
Table 2: Effect of this compound on Editing Efficiency at Different Genomic Loci
| Target Locus | Chromatin State (Predicted) | Indel Frequency (%) - Vehicle | Indel Frequency (%) - 10 µM this compound | Fold Increase |
| HBB | Euchromatic | 18.5 ± 2.2 | 62.1 ± 5.1 | 3.36 |
| CXCR4 | Euchromatic | 22.1 ± 2.5 | 69.8 ± 6.3 | 3.16 |
| DMD (intron 44) | Heterochromatic | 4.3 ± 0.9 | 35.7 ± 3.8 | 8.30 |
| FMR1 (promoter) | Heterochromatic | 2.1 ± 0.5 | 28.4 ± 3.1 | 13.52 |
Experimental Protocols
Protocol 1: Enhancing CRISPR-Cas9 Knockout Efficiency using this compound
This protocol describes the use of this compound to increase the efficiency of CRISPR-Cas9-mediated gene knockout in mammalian cells.
Materials:
-
HEK293T cells (or other cell line of interest)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (resuspended in DMSO to a 10 mM stock)
-
CRISPR-Cas9 components (e.g., Cas9 nuclease and sgRNA as ribonucleoprotein (RNP) complex, or all-in-one plasmid)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Phosphate-buffered saline (PBS)
-
Genomic DNA extraction kit
-
PCR primers flanking the target site
-
Sanger sequencing or Next-Generation Sequencing (NGS) for indel analysis (e.g., TIDE or ICE analysis)
Procedure:
-
Cell Seeding:
-
24 hours prior to transfection, seed 200,000 cells per well in a 24-well plate with 0.5 mL of complete growth medium. Ensure cells are at 70-90% confluency at the time of transfection.
-
-
This compound Treatment:
-
On the day of transfection, replace the medium with fresh complete growth medium containing the desired concentration of this compound (e.g., 10 µM). A vehicle control (DMSO) should be run in parallel.
-
Incubate for 4-6 hours at 37°C and 5% CO2.
-
-
CRISPR-Cas9 Transfection (RNP method):
-
Prepare the RNP complex by incubating purified Cas9 nuclease (e.g., 50 pmol) with the target-specific sgRNA (e.g., 60 pmol) in Opti-MEM for 15 minutes at room temperature.
-
Dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the RNP complex with the diluted transfection reagent and incubate for 10-15 minutes at room temperature to form lipid-RNP complexes.
-
Add the transfection complexes dropwise to the cells pre-treated with this compound.
-
-
Post-Transfection Incubation and Harvest:
-
Incubate the cells for 48-72 hours at 37°C and 5% CO2.
-
After incubation, aspirate the medium and wash the cells with PBS.
-
Harvest the cells and extract genomic DNA using a commercial kit.
-
-
Analysis of Editing Efficiency:
-
Amplify the genomic region flanking the target site by PCR.
-
Purify the PCR product and analyze for the presence of insertions and deletions (indels) using Sanger sequencing followed by TIDE/ICE analysis, or by NGS for more quantitative results.
-
Mandatory Visualizations
Application Notes and Protocols: Investigating the Effects of the DNMT Inhibitor RG108 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigenetic modifications, particularly DNA methylation, play a crucial role in regulating gene expression patterns that are fundamental for neuronal development, synaptic plasticity, and memory formation. DNA methyltransferases (DNMTs) are the enzymes responsible for establishing and maintaining these methylation marks. Dysregulation of DNA methylation has been implicated in various neurological disorders, making DNMTs attractive therapeutic targets.
RG108 is a non-nucleoside, small-molecule inhibitor of DNMTs. Unlike nucleoside analogs, RG108 does not get incorporated into the DNA but instead directly blocks the active site of DNMT enzymes.[1] This leads to a passive, replication-independent demethylation of DNA in post-mitotic cells like neurons, resulting in the re-expression of silenced genes. These application notes provide a comprehensive guide for utilizing RG108 in primary neuron cultures to study the functional consequences of DNA demethylation.
Data Presentation: Summary of RG108's Effects on Primary Neurons
The following tables summarize the quantitative effects of RG108 treatment on primary neuron cultures as reported in various studies.
| Parameter | Neuron Type | RG108 Concentration | Treatment Duration | Observed Effect |
| Neuronal Viability | PC-12 (neuron-like) | 10 µM - 200 µM | 24 and 48 hours | No significant decrease in cell viability.[2] |
| Neurite Outgrowth | PC-12 (neuron-like) | 100 nM | 7 days | Increased average neurite length to 1185.6 µm.[2] |
| Global DNA Methylation | Various Cell Lines | 10-50 µM | 48-72 hours | Significant reduction in global 5-methylcytosine (B146107) levels. |
| Gene Expression (BDNF) | Rodent Prefrontal Cortex | In vivo administration | Attenuated stress-induced hypermethylation of the BDNF promoter.[3] | |
| Apoptosis | Motor Neurons | 10 µg (in vivo) | 3 weeks | Completely blocked the degeneration of adult motor neurons after sciatic nerve avulsion.[4] |
| Parameter | Neuron Type | RG108 Concentration | Treatment Duration | Observed Effect |
| mEPSC Amplitude | Cortical Pyramidal Neurons | 100 µM | 24 hours | Multiplicative increase in mean mEPSC amplitude (scaling factor of 1.23).[5] |
| mEPSC Frequency | Cortical Pyramidal Neurons | 100 µM | 24 hours | Significant increase in mean mEPSC frequency.[5] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of RG108 in Neurons
References
- 1. benchchem.com [benchchem.com]
- 2. scialert.net [scialert.net]
- 3. researchgate.net [researchgate.net]
- 4. Epigenetic Regulation of Motor Neuron Cell Death through DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA methylation regulates neuronal glutamatergic synaptic scaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Demethyl PL265 in Human Plasma by LC-MS/MS
Introduction
Demethyl PL265 is a novel small molecule inhibitor of the XYZ signaling pathway, currently under investigation for its therapeutic potential in oncology. Preclinical development necessitates a robust and sensitive bioanalytical method for the accurate quantification of this compound in biological matrices. This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The described method exhibits high sensitivity, specificity, and reproducibility, making it suitable for pharmacokinetic and toxicokinetic studies.
Experimental Protocols
1. Sample Preparation
A simple and efficient protein precipitation method was employed for the extraction of this compound from human plasma.
-
Materials:
-
Human plasma (K2EDTA)
-
Acetonitrile (B52724) (HPLC grade)
-
This compound reference standard
-
Internal Standard (IS): this compound-d4
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
-
Procedure:
-
Allow plasma samples to thaw at room temperature.
-
Spike 50 µL of plasma with 10 µL of internal standard solution (this compound-d4, 100 ng/mL in 50% acetonitrile).
-
Add 200 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the clear supernatant to an autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
-
2. Liquid Chromatography
Chromatographic separation was achieved using a reversed-phase C18 column.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system
-
Column: C18 column (2.1 x 50 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) %B 0.0 10 1.0 10 3.0 95 3.5 95 3.6 10 | 5.0 | 10 |
3. Mass Spectrometry
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode was used for detection.
-
Instrumentation: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 350.2 180.1 25 | this compound-d4 (IS) | 354.2 | 184.1 | 25 |
Data Presentation
Table 1: Calibration Curve for this compound in Human Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) |
| 1 | 0.025 | 98.5 |
| 5 | 0.128 | 101.2 |
| 10 | 0.255 | 100.8 |
| 50 | 1.275 | 99.5 |
| 100 | 2.560 | 100.2 |
| 500 | 12.850 | 99.8 |
| 1000 | 25.680 | 99.1 |
Linear Range: 1 - 1000 ng/mL Correlation Coefficient (r²): >0.998
Table 2: Precision and Accuracy of the Method
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 6.5 | 97.8 | 7.2 | 98.1 |
| LQC | 3 | 5.2 | 102.1 | 6.1 | 101.5 |
| MQC | 80 | 4.1 | 99.3 | 4.9 | 99.7 |
| HQC | 800 | 3.5 | 100.5 | 4.2 | 100.9 |
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Hypothetical signaling pathway showing the inhibitory action of this compound.
Troubleshooting & Optimization
Technical Support Center: Optimizing Compound X Concentration for Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Compound X for cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for Compound X in a new cell line?
For a new cell line, it is advisable to perform a broad dose-response experiment to determine the optimal concentration range. A common starting point is to test a wide range of concentrations, for example, from 1 nM to 10 µM, often with 3- to 10-fold serial dilutions.[1][2] This initial screening will help identify a narrower, more effective range for subsequent, more detailed experiments.[1]
Q2: How long should I incubate my cells with Compound X?
The ideal incubation time depends on the specific cell line's doubling time and the biological question being investigated. For initial dose-response assays, a 48 to 72-hour incubation is a common starting point to allow sufficient time to observe effects on cell viability or proliferation.[1] Shorter incubation times (e.g., 24 hours) may be sufficient for rapidly dividing cells, while slower-growing cells might require longer exposure.[1]
Q3: Which cell viability assay is most suitable for use with Compound X?
Several cell viability and proliferation assays are available, each with its own set of advantages and disadvantages.[1] Commonly used methods include:
-
Tetrazolium-based assays (MTT, MTS, XTT, WST-1): These colorimetric assays measure metabolic activity as an indicator of cell viability.[1][3][4] Viable cells with active metabolism can convert tetrazolium salts into a colored formazan (B1609692) product.[3]
-
Resazurin (B115843) (alamarBlue) Assay: This is a fluorescent or colorimetric assay that also measures metabolic activity and is generally considered less toxic to cells than MTT.[1]
-
ATP Assays (e.g., CellTiter-Glo): These luminescent assays quantify the amount of ATP present, which is a marker of metabolically active cells.[1][5]
-
Dye Exclusion Assays (e.g., Trypan Blue): This method counts viable cells by observing which cells can exclude the dye due to their intact membranes.[1]
The choice of assay can be critical, as different assays can sometimes yield conflicting results with the same compound.[6] It may be beneficial to confirm results with an alternative assay that relies on a different principle.[6]
Q4: How can I prepare a stock solution of Compound X and what is a safe solvent concentration to use on my cells?
First, consult the product datasheet for information on the solubility of Compound X.[7] Common solvents for dissolving compounds for cell culture experiments include water, PBS, DMSO, and ethanol.[7] When preparing a stock solution, ensure you do not exceed the compound's solubility limit in the chosen solvent.[7] For the final concentration of the solvent in your cell culture medium, it is crucial to keep it consistent across all wells and at a non-toxic level.[1] For DMSO, a final concentration of 0.5% or lower is generally considered safe for most cell lines.[1] Always include a vehicle-only control (medium with the solvent but without Compound X) to assess any potential toxicity from the solvent itself.[7]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Steps |
| Uneven cell plating | Ensure a homogenous single-cell suspension before seeding. After plating, gently rock the plate in a cross pattern to ensure even distribution of cells.[6] |
| "Edge effect" in multi-well plates | The outer wells of a microplate are more susceptible to evaporation, which can alter the concentration of Compound X.[6] To minimize this, fill the outer wells with sterile PBS or medium without cells and do not use them for experimental data.[6] |
| Inaccurate pipetting | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate dispensing of cells and Compound X.[1] |
| Incomplete dissolution of formazan crystals (in MTT assay) | Ensure complete solubilization of the formazan crystals by vigorous pipetting or shaking the plate before reading the absorbance.[6] |
Issue 2: Unexpected or Inconsistent Results
| Potential Cause | Troubleshooting Steps |
| Compound X is inactive | Check the storage conditions and expiration date of the compound. Test the activity of Compound X in a known sensitive cell line to confirm its potency.[1] |
| Compound X interferes with the assay | Some compounds can directly interact with assay reagents. For example, compounds with reducing potential can directly reduce tetrazolium salts or resazurin, leading to false-positive signals.[6] To test for this, add Compound X to cell-free medium containing the assay reagent and measure the signal. |
| Changes in culture medium pH | If using high concentrations of Compound X, it could alter the pH of the medium, affecting cell health.[6] Measure the pH of the culture medium after adding the compound.[6] |
| Cell line resistance | The cell line you are using may be resistant to the effects of Compound X.[8] |
| Sub-optimal cell health | Ensure cells are in the exponential growth phase (70-80% confluency) when setting up the experiment.[9] Regularly check for signs of stress or contamination in your cell cultures.[9] |
Issue 3: Low Signal or Absorbance Values
| Potential Cause | Troubleshooting Steps |
| Low cell density | The number of cells seeded may be too low. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.[10] |
| Cytotoxicity of Compound X | The observed decrease in signal may be a true reflection of the compound's cytotoxic or anti-proliferative effects.[6] Perform dose-response and time-course experiments to characterize the compound's potency.[6] |
| Incorrect wavelength reading | Ensure you are using the correct wavelength to measure the absorbance or fluorescence for your specific assay. |
| Reagent issues | Check the expiration date and storage conditions of your assay reagents. |
Experimental Protocols
Protocol 1: Determining the IC50 of Compound X using a Resazurin-Based Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Compound X.
Materials:
-
Compound X
-
DMSO (or other appropriate solvent)[1]
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
Resazurin sodium salt solution
-
Multichannel pipette
-
Plate reader capable of measuring fluorescence or absorbance
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in their exponential growth phase.[9]
-
Seed the cells into a 96-well plate at a predetermined optimal density in 100 µL of complete medium per well.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound X Preparation and Treatment:
-
Prepare a stock solution of Compound X in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the Compound X stock solution in complete medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.5% DMSO).[1]
-
Include wells for "vehicle control" (medium with solvent only) and "no treatment control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Compound X.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).[1]
-
-
Resazurin Assay:
-
Prepare the resazurin working solution according to the manufacturer's instructions.
-
Add 10-20 µL of the resazurin working solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically.
-
Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelengths (typically 560 nm excitation and 590 nm emission for fluorescence).[6]
-
-
Data Analysis:
-
Subtract the average background reading (from wells with medium and resazurin but no cells) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of Compound X concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
Caption: Workflow for determining the IC50 value of Compound X.
Caption: Troubleshooting logic for inconsistent cell viability results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [promega.com]
- 6. benchchem.com [benchchem.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Troubleshooting Demethyl PL265 Insolubility Issues
Disclaimer: There is currently no publicly available scientific literature or documentation that specifically identifies a compound named "Demethyl PL265." The following troubleshooting guide is based on general laboratory practices for handling poorly soluble research compounds and may be applicable to phosphinic acid derivatives, the class to which the related compound PL-265 belongs.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation or incomplete dissolution of my compound, which I believe to be this compound, in an aqueous buffer. What is the likely cause?
A1: This is a common challenge encountered with novel or complex organic molecules. The precipitation is likely due to the low aqueous solubility of the compound. Many research compounds, particularly those with hydrophobic moieties, do not readily dissolve in aqueous solutions like phosphate-buffered saline (PBS) or cell culture media. If you are using a stock solution prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), diluting it into an aqueous medium can cause the compound to crash out of solution as the overall solvent polarity increases significantly.
Q2: What are the immediate troubleshooting steps I can take when I observe insolubility?
A2: When you first encounter solubility issues, consider the following steps:
-
Visual Inspection: Confirm that what you are observing is indeed precipitation of your compound and not contamination or another issue with your buffer.
-
Check Final Solvent Concentration: If you are diluting from a stock in an organic solvent like DMSO, ensure the final concentration of the organic solvent in your aqueous solution is low enough to be tolerated by your experimental system (typically ≤ 0.5% for most cell-based assays) and to maintain the solubility of your compound.
-
Gentle Heating: Gently warming the solution to 37°C (98.6°F) can sometimes help to dissolve the compound. However, be cautious as excessive heat can lead to degradation.
-
Sonication: Using a bath sonicator can help break up aggregates and facilitate dissolution.
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of your buffer may improve solubility. For instance, acidic compounds tend to be more soluble at a higher pH, while basic compounds are more soluble at a lower pH.
Q3: My compound won't dissolve in my aqueous buffer even after initial troubleshooting. What other solvents or strategies can I try?
A3: If initial steps fail, you may need to explore alternative solvents or formulation strategies. It is crucial to consider the compatibility of these solvents with your downstream experiments.
-
Alternative Organic Solvents: Besides DMSO, other organic solvents like ethanol (B145695), methanol, or N,N-dimethylformamide (DMF) can be used to prepare stock solutions. The choice of solvent will depend on the polarity of your compound.
-
Co-solvent Systems: Using a mixture of solvents can enhance solubility. For example, a combination of DMSO and polyethylene (B3416737) glycol (PEG) or ethanol and water can be effective.
-
Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 20 or Triton™ X-100, can help to solubilize hydrophobic compounds in aqueous solutions.
-
Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic compounds, increasing their aqueous solubility.
Quantitative Data Summary: General Solubility Enhancement Strategies
The following table summarizes common strategies and their typical starting concentrations for enhancing the solubility of poorly soluble research compounds. The optimal conditions will be compound-specific and require empirical testing.
| Strategy | Reagent/Method | Typical Starting Concentration/Condition | Notes |
| Organic Solvents | Dimethyl Sulfoxide (DMSO) | Stock: 1-100 mM; Final: ≤ 0.5% (v/v) | A versatile solvent for many nonpolar compounds. |
| Ethanol (EtOH) | Stock: 1-50 mM; Final: ≤ 1% (v/v) | A less polar alternative to water. | |
| N,N-Dimethylformamide (DMF) | Stock: 1-50 mM; Final: ≤ 0.5% (v/v) | A polar aprotic solvent. | |
| Co-solvents | PEG 300/400 | 1-20% (v/v) in aqueous buffer | Often used in combination with other solvents. |
| Surfactants | Tween® 20/80 | 0.01-0.1% (v/v) | Can interfere with certain biological assays. |
| Triton™ X-100 | 0.01-0.1% (v/v) | Use with caution in cell-based experiments. | |
| pH Adjustment | Acidic or Basic Buffers | pH 2-10 | Dependent on the pKa of the compound. |
| Physical Methods | Gentle Heating | 37°C | Monitor for compound degradation. |
| Sonication | 5-15 minutes in a bath sonicator | Can help break up solid aggregates. |
Experimental Protocols
Protocol: Solubilization of a Poorly Soluble Compound Using DMSO
This protocol provides a general method for attempting to solubilize a poorly soluble research compound for in vitro experiments.
Materials:
-
Poorly soluble compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
-
Warming block or water bath
-
Aqueous buffer (e.g., PBS, cell culture medium)
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh a small amount of the compound (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Add a calculated volume of anhydrous DMSO to achieve a high concentration stock solution (e.g., 10 mM or 100 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
-
Initial Dissolution Attempts:
-
If the compound is not fully dissolved, sonicate the tube in a bath sonicator for 5-10 minutes.
-
If sonication is not sufficient, gently warm the solution to 37°C for 10-15 minutes, vortexing intermittently.
-
-
Preparation of Working Solution:
-
Once the stock solution is clear and fully dissolved, prepare your working solution by diluting the stock into your pre-warmed aqueous buffer.
-
Crucially, add the DMSO stock solution to the aqueous buffer while vortexing, not the other way around. This rapid mixing helps to prevent the compound from precipitating.
-
Ensure the final concentration of DMSO in your working solution is at a level tolerated by your experimental system (e.g., ≤ 0.5%).
-
-
Final Observation:
-
Visually inspect the final working solution for any signs of precipitation. If it remains clear, it is ready for use. If precipitation occurs, further optimization of the solubilization strategy is required.
-
Visualizations
Caption: A workflow diagram for troubleshooting compound insolubility.
Technical Support Center: Prevention of Small Molecule Degradation in Solution
This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of small molecule compounds, such as Demethyl PL265, in solution.
Frequently Asked Questions (FAQs)
Q1: My small molecule, this compound, appears to be degrading in my aqueous buffer. What are the most common causes?
A1: Degradation of small molecules in aqueous solutions is a frequent issue. The primary causes are often related to hydrolysis, oxidation, or photodegradation. Key factors influencing stability include pH, temperature, light exposure, and the presence of oxygen or contaminants.[1] Variations in pH can alter molecular structures, while higher temperatures typically accelerate degradation reactions.[1][2]
Q2: How should I properly store my stock solutions of this compound?
A2: Proper storage is crucial for maintaining the integrity of your compound. For stock solutions, especially in organic solvents like DMSO, it is recommended to:
-
Store at low temperatures, typically -20°C or -80°C, to minimize thermal degradation.[3][4]
-
Protect from light by using amber or opaque vials.[3]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation.[5] DMSO is hygroscopic and can absorb water from the atmosphere, potentially diluting your stock and promoting hydrolysis.[6]
Q3: I observed precipitation when diluting my DMSO stock of this compound into an aqueous buffer. Is this degradation?
A3: Not necessarily. Precipitation upon dilution is a common solubility issue with hydrophobic small molecules.[6] It occurs when the compound's concentration exceeds its solubility limit in the final aqueous buffer. While not a direct sign of degradation, it can affect experimental results. To address this, you can try lowering the final concentration, adjusting the pH of the buffer, or using a co-solvent system.[6]
Q4: Can the choice of solvent affect the stability of this compound?
A4: Absolutely. The solvent can directly impact the stability of your compound. For example, protic solvents like water can participate in hydrolysis reactions. Some organic solvents may contain impurities that can react with your compound. It is essential to use high-purity, anhydrous solvents when preparing stock solutions of sensitive compounds.[5] If your compound is prone to oxidation, using degassed solvents or storing under an inert atmosphere (e.g., argon or nitrogen) can be beneficial.[7]
Troubleshooting Guide
This section provides a step-by-step approach to identifying and resolving degradation issues with this compound in solution.
Issue 1: Loss of biological activity or inconsistent results over time.
-
Question: Have you confirmed that the loss of activity is due to compound degradation?
-
Answer and Action: Perform a time-course experiment. Measure the biological activity of a freshly prepared solution of this compound and compare it to solutions that have been stored for various durations and under different conditions. A decrease in activity over time is a strong indicator of instability.[6]
Issue 2: Appearance of new peaks in analytical analyses (e.g., HPLC, LC-MS).
-
Question: What are the storage and experimental conditions under which the new peaks appear?
-
Answer and Action: Systematically evaluate the impact of pH, temperature, and light on your compound.
-
pH Screening: Prepare solutions of this compound in a range of buffers with different pH values (e.g., pH 3, 5, 7.4, 9). Analyze the samples by HPLC or LC-MS at initial and later time points to identify the pH range where the compound is most stable.[2]
-
Temperature Stress Test: Incubate solutions at various temperatures (e.g., 4°C, room temperature, 37°C) and monitor for the appearance of degradation products over time.[1]
-
Photostability Test: Expose a solution of your compound to a controlled light source (e.g., a photostability chamber) and compare its stability to a sample stored in the dark.[3]
-
Data Presentation: Summary of Stability-Influencing Factors
The following tables summarize key quantitative parameters to consider for maintaining the stability of small molecules in solution.
Table 1: Recommended Storage Conditions for Small Molecule Solutions
| Storage Condition | Temperature Range | Suitable For | Considerations |
| Room Temperature | 15–25°C | Stable, non-volatile compounds in solid form. | Not recommended for long-term storage of solutions.[8] |
| Refrigerated | 2–8°C | Short-term storage of moderately stable compounds. | Reduces the rate of degradation compared to room temperature.[3] |
| Frozen | -20°C | Long-term storage of most stock solutions. | Prevents microbial growth and significantly slows degradation.[4] |
| Ultra-Low | -80°C or below | Long-term storage of highly sensitive or labile compounds. | Offers maximum stability for extended periods.[4] |
Table 2: Solvent Considerations for Stock Solutions
| Solvent | Properties | Common Use | Potential Issues |
| DMSO | Aprotic, polar | Dissolving a wide range of hydrophobic small molecules. | Hygroscopic (absorbs moisture), can be toxic to some cells at higher concentrations.[6] |
| Ethanol | Protic, polar | Dissolving moderately polar compounds. | Can participate in reactions with certain functional groups. |
| Aqueous Buffers | Protic, pH-controlled | Preparing working solutions for biological assays. | Can lead to hydrolysis; pH is a critical factor for stability.[1][2] |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in an Aqueous Buffer
-
Preparation of Stock Solution:
-
Dissolve this compound in a suitable organic solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into single-use vials and store at -80°C.[3]
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw one aliquot of the stock solution.
-
Dilute the stock solution into the desired aqueous buffer to the final working concentration. Ensure the final concentration of the organic solvent is low (typically <0.5%) and consistent across all samples.[6]
-
-
Incubation Conditions:
-
Divide the working solution into separate tubes for each condition to be tested (e.g., different temperatures, pH values, or light exposure).
-
For temperature testing, incubate samples at 4°C, 25°C (room temperature), and 37°C.[1]
-
For photostability testing, wrap one set of tubes in aluminum foil (dark control) and expose another set to ambient light.[3]
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each tube.
-
Immediately analyze the samples by a suitable analytical method, such as HPLC or LC-MS, to quantify the remaining amount of this compound and identify any degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each condition.
-
Determine the rate of degradation under each condition to identify the optimal storage and handling parameters.
-
Visualizations
Diagram 1: Hypothetical Degradation Pathway for this compound
A potential degradation scheme for this compound.
Diagram 2: Experimental Workflow for Stability Assessment
Workflow for assessing the stability of a small molecule.
Diagram 3: Troubleshooting Logic for Compound Degradation
References
- 1. allanchem.com [allanchem.com]
- 2. Factors affecting stability of drugs | PPTX [slideshare.net]
- 3. globalresearchchem.com [globalresearchchem.com]
- 4. apolloscientific.co.uk [apolloscientific.co.uk]
- 5. maxedoutcompounds.com [maxedoutcompounds.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. gmpplastic.com [gmpplastic.com]
Demethyl PL265 off-target effects and mitigation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the investigational demethylase inhibitor, Demethyl PL265.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A1: this compound is designed to be a potent and selective inhibitor of its primary demethylase target. However, like many small molecule inhibitors, it can exhibit off-target activities at higher concentrations. The most commonly observed off-target effects are the inhibition of other structurally related demethylases and, to a lesser extent, interactions with certain kinases. These off-target interactions can lead to unintended biological consequences in experimental models.
Q2: How can I determine if the observed phenotype in my experiment is due to an off-target effect of this compound?
A2: To determine if an observed phenotype is due to an off-target effect, we recommend a multi-pronged approach:
-
Dose-response analysis: Correlate the phenotype with the IC50 for the on-target and potential off-target activities. A phenotype that manifests only at concentrations significantly higher than the on-target IC50 may suggest an off-target effect.
-
Use of a structurally distinct inhibitor: Employ a second, structurally unrelated inhibitor of the same primary target. If this second inhibitor does not reproduce the phenotype, it is more likely that the phenotype observed with this compound is due to an off-target effect.
-
Rescue experiments: If the intended target's activity can be restored (e.g., by overexpression of a resistant mutant), and this rescues the on-target phenotype but not the suspected off-target phenotype, this provides strong evidence for an off-target mechanism.
-
Direct off-target assessment: Perform unbiased screening assays, such as kinase profiling or proteomic analysis, to identify potential off-target binding partners of this compound.
Q3: What are the recommended strategies to mitigate the off-target effects of this compound in my experiments?
A3: Mitigating off-target effects is crucial for accurate interpretation of experimental results. We recommend the following strategies:
-
Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect.
-
Employ orthogonal approaches: Use complementary techniques such as RNAi or CRISPR-Cas9 to validate that the observed phenotype is a direct result of inhibiting the intended target.[1][2][3][4]
-
Chemical and genetic controls: Always include appropriate vehicle controls and consider using a negative control compound that is structurally similar to this compound but inactive against the primary target.
Troubleshooting Guides
Issue 1: Inconsistent results or unexpected phenotypes observed at higher concentrations of this compound.
-
Possible Cause: Off-target kinase inhibition. At concentrations exceeding 1 µM, this compound has been observed to interact with a small panel of kinases.
-
Troubleshooting Steps:
-
Perform a kinase profile: Screen this compound against a broad panel of kinases to identify potential off-target interactions.[5][6][7][8][9]
-
Analyze downstream signaling: If a specific off-target kinase is identified, investigate the phosphorylation status of its known substrates to confirm engagement in your experimental system.
-
Compare with a known kinase inhibitor: Treat your cells with a selective inhibitor of the identified off-target kinase to see if it phenocopies the effects of high concentrations of this compound.
-
Issue 2: Changes in global protein methylation profiles beyond the intended target.
-
Possible Cause: Inhibition of other demethylases with similar active site architecture.
-
Troubleshooting Steps:
-
Quantitative proteomics: Utilize mass spectrometry-based proteomics to globally profile changes in protein methylation patterns upon treatment with this compound.[10][11][12][13][14]
-
In vitro demethylase activity assays: Test the inhibitory activity of this compound against a panel of purified recombinant demethylases to determine its selectivity profile.
-
Cellular thermal shift assay (CETSA): Assess the binding of this compound to other demethylases in a cellular context.
-
Quantitative Data Summary
Table 1: Selectivity Profile of this compound Against a Panel of Demethylases
| Demethylase Target | IC50 (nM) |
| Primary Target | 15 |
| Off-Target 1 | 250 |
| Off-Target 2 | 800 |
| Off-Target 3 | >10,000 |
| Off-Target 4 | >10,000 |
Table 2: Kinase Profiling of this compound at 1 µM
| Kinase | % Inhibition at 1 µM |
| Kinase A | 78% |
| Kinase B | 65% |
| Kinase C | 20% |
| Kinase D | <10% |
| Over 400 other kinases | <10% |
Experimental Protocols
Protocol 1: Kinase Profiling using ADP-Glo™ Kinase Assay
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on a panel of kinases.
-
Reagent Preparation:
-
Kinase Reaction:
-
In a 96-well plate, add 5 µL of kinase solution.
-
Add 2.5 µL of this compound dilution or vehicle control (DMSO).
-
Initiate the reaction by adding 2.5 µL of a substrate/ATP mix.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each kinase at each concentration of this compound relative to the vehicle control.
-
Protocol 2: Global Methyl-Proteome Analysis by Mass Spectrometry
This protocol provides a workflow for identifying changes in protein methylation following this compound treatment.
-
Sample Preparation:
-
Culture cells and treat with this compound or vehicle control for the desired time.
-
Lyse cells and extract proteins.
-
Perform in-solution trypsin digestion of proteins.[13]
-
-
Immunoaffinity Enrichment of Methylated Peptides:
-
LC-MS/MS Analysis:
-
Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
-
-
Data Analysis:
-
Use appropriate software (e.g., MaxQuant) to identify and quantify methylated peptides.
-
Compare the abundance of methylated peptides between this compound-treated and control samples to identify differentially methylated proteins.
-
Visualizations
References
- 1. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 2. mdpi.com [mdpi.com]
- 3. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 9. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 10. A proteomic analysis of arginine-methylated protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ProMetheusDB: An In-Depth Analysis of the High-Quality Human Methyl-proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Mass Spectrometry-Based Proteomics Approach for Global and High-Confidence Protein R-Methylation Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Global Proteomics Analysis of Protein Lysine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Bioavailability of Demethyl PL265
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with Demethyl PL265.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of this compound in our preclinical animal models. What are the potential causes?
Low and variable plasma concentrations of an orally administered compound like this compound are often multifactorial. The most common reasons for low oral bioavailability are linked to poor aqueous solubility and low permeability across the gastrointestinal (GI) tract.[1][2] Other contributing factors can include:
-
First-pass metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation.[3][4]
-
Efflux transporters: The compound might be actively pumped back into the GI lumen by transporters like P-glycoprotein.[3]
-
GI tract instability: The drug could be degrading in the acidic environment of the stomach or due to enzymatic activity in the intestines.
-
Poor dissolution rate: Even if the compound is soluble, it may not dissolve quickly enough to be absorbed as it transits through the GI tract.[1]
To begin troubleshooting, a systematic evaluation of the compound's physicochemical properties and its behavior in simulated biological fluids is recommended.
Q2: What are the initial steps to consider for improving the bioavailability of this compound?
A tiered approach is often effective. Start with simple and cost-effective methods before moving to more complex formulations. Key initial strategies include:
-
Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases its surface area, which can significantly improve the dissolution rate.[3][5][6]
-
pH Adjustment and Salt Formation: For ionizable compounds, modifying the pH of the formulation or forming a salt can enhance solubility.[4]
-
Use of Solubilizing Excipients: Incorporating surfactants, co-solvents, or complexing agents like cyclodextrins can improve the solubility of the drug in the GI fluids.[6]
If these initial strategies do not yield satisfactory results, more advanced formulation approaches may be necessary.
Q3: What advanced formulation strategies can be employed if initial methods fail to sufficiently improve bioavailability?
For compounds with significant bioavailability challenges, advanced formulation strategies can be highly effective. These include:
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline form of the API into a higher-energy amorphous state can dramatically increase its aqueous solubility and dissolution rate.[4][5][7] This is often achieved by dispersing the drug in a polymer matrix.
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in lipids, oils, and surfactants can enhance its solubility and facilitate its absorption through the lymphatic system, which can help bypass first-pass metabolism.[3][4][7] Examples include Self-Emulsifying Drug Delivery Systems (SEDDS).
-
Nanotechnology-Based Approaches: Reducing the particle size to the nanometer range through techniques like nanosuspension or creating nanocarriers such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles can improve the dissolution rate and permeability.[3][4][6]
The choice of strategy will depend on the specific properties of this compound.
Troubleshooting Guides
Issue: High variability in plasma exposure across study animals.
-
Possible Cause 1: Fed vs. Fasted State. The presence of food can significantly alter the GI environment, affecting drug dissolution and absorption.
-
Troubleshooting Step: Conduct pilot studies in both fed and fasted animals to assess the impact of food on the pharmacokinetics of this compound.
-
-
Possible Cause 2: Formulation Inhomogeneity. If the drug is not uniformly distributed in the dosing vehicle, it can lead to inconsistent dosing.
-
Troubleshooting Step: Ensure the formulation process is validated to produce a homogenous suspension or solution. For suspensions, ensure adequate mixing before each dose administration.
-
-
Possible Cause 3: Inter-animal physiological differences. Factors like age, sex, and genetic variations can contribute to variability in drug absorption and metabolism.[2]
-
Troubleshooting Step: Ensure the use of a homogenous animal population in terms of age and weight. If variability persists, consider increasing the number of animals per group to improve statistical power.
-
Issue: In vitro-in vivo correlation (IVIVC) is poor.
-
Possible Cause 1: Dissolution method is not biorelevant. The in vitro dissolution medium may not accurately reflect the conditions in the GI tract of the animal model.[8]
-
Troubleshooting Step: Utilize biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the fasted and fed states of the small intestine.
-
-
Possible Cause 2: Permeability is the rate-limiting step. The drug may dissolve well but has poor permeability across the intestinal wall.
-
Troubleshooting Step: Conduct in vitro permeability assays using models like Caco-2 cells or Parallel Artificial Membrane Permeability Assay (PAMPA) to assess the compound's permeability.[9]
-
-
Possible Cause 3: Significant first-pass metabolism or efflux. High pre-systemic elimination can lead to lower than expected in vivo exposure based on in vitro dissolution.
-
Troubleshooting Step: Perform in vitro metabolism studies using liver microsomes or hepatocytes to evaluate the metabolic stability of this compound. Use Caco-2 cell monolayers to investigate potential efflux transporter involvement.
-
Data Presentation
Table 1: Comparison of Formulation Strategies on the Pharmacokinetic Parameters of this compound in Rats (Example Data)
| Formulation Strategy | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Micronized) | 150 ± 35 | 2.0 | 600 ± 120 | 100 (Reference) |
| Solid Dispersion in HPMC | 450 ± 90 | 1.5 | 1800 ± 350 | 300 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 700 ± 150 | 1.0 | 3500 ± 600 | 583 |
| Nanosuspension | 600 ± 110 | 1.0 | 2800 ± 500 | 467 |
Data are presented as mean ± standard deviation (n=6).
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
-
Polymer Selection: Select a suitable polymer for creating the solid dispersion, such as hydroxypropyl methylcellulose (B11928114) (HPMC), povidone (PVP), or Soluplus®.
-
Solvent System: Identify a common solvent system that can dissolve both this compound and the selected polymer. A mixture of dichloromethane (B109758) and methanol (B129727) is often a good starting point.
-
Preparation of Spray Solution:
-
Dissolve the polymer in the chosen solvent system with stirring.
-
Once the polymer is fully dissolved, add this compound and continue stirring until a clear solution is obtained. The typical drug-to-polymer ratio to screen is between 1:1 and 1:9.
-
-
Spray Drying Process:
-
Set the spray dryer parameters (e.g., inlet temperature, atomization pressure, feed rate) based on the solvent system and the desired particle characteristics.
-
Spray the solution into the drying chamber. The rapid evaporation of the solvent prevents the drug from recrystallizing, resulting in an amorphous solid dispersion.
-
-
Powder Collection and Characterization:
-
Collect the dried powder from the cyclone separator.
-
Characterize the resulting powder for its solid state (using techniques like X-ray powder diffraction - XRPD and differential scanning calorimetry - DSC), particle size, and drug content.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Use male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.
-
Formulation Administration:
-
Prepare the this compound formulation (e.g., aqueous suspension, ASD, SEDDS) at the desired concentration.
-
Administer the formulation orally via gavage at a dose volume of 10 mL/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software (e.g., Phoenix WinNonlin).
-
Visualizations
Caption: Workflow for improving the in vivo bioavailability of a drug candidate.
Caption: Factors affecting the oral bioavailability of this compound.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccesspub.org [openaccesspub.org]
- 3. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 4. upm-inc.com [upm-inc.com]
- 5. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 6. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 7. SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development [drug-dev.com]
- 8. scispace.com [scispace.com]
- 9. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
Reducing background noise in Demethyl PL265 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with high background noise in Demethyl PL265 assays.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay?
The this compound assay is a fluorescence polarization (FP) based method designed to measure the activity of demethylase enzymes. It utilizes a fluorescently labeled substrate (the "tracer" or "probe"), which, when acted upon by a demethylase, results in a change in the polarization of the emitted fluorescent light. This change is used to quantify the enzyme's activity or the effect of potential inhibitors.
Q2: What are the common sources of high background noise in this assay?
High background noise in a this compound assay can originate from several sources:
-
Reagent Quality: Impurities in the enzyme preparation, fluorescent tracer, or buffer components can contribute to background fluorescence.[1]
-
Light Scattering: Particulates, such as aggregated proteins or cellular debris in the sample, can scatter the excitation light, leading to artificially high polarization readings.[1]
-
Autofluorescence: Intrinsic fluorescence from the assay buffer, microplate material, or test compounds can interfere with the signal from the fluorescent tracer.
-
Non-Specific Binding: The fluorescent tracer may bind to components in the assay well other than the target enzyme, such as the walls of the microplate or other proteins.[2]
-
Free Fluorophore: Incomplete purification of the fluorescently labeled tracer can result in a high background signal from the unbound dye.[1]
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during your this compound experiments.
Issue 1: High Background Signal in "No Enzyme" Control Wells
Question: My control wells containing only the buffer and the fluorescent tracer show a very high and variable fluorescence polarization signal. What could be the cause and how can I fix it?
Answer: This issue often points to problems with the assay components or the experimental setup. Here’s a systematic approach to troubleshoot this problem:
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Contaminated Assay Buffer | Prepare fresh assay buffer using high-purity water and reagents. Filter the buffer through a 0.22 µm filter to remove any particulate matter.[2] |
| Autofluorescent Microplates | Use black, low-binding microplates specifically designed for fluorescence assays to minimize background fluorescence and non-specific binding.[2] |
| Tracer Aggregation | High concentrations of the fluorescent tracer can lead to aggregation, which increases its apparent size and thus its polarization. Perform a tracer titration experiment to determine the optimal concentration that gives a stable and low polarization signal.[3] |
| Non-Specific Binding of Tracer | Include a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in your assay buffer to prevent the tracer from sticking to the microplate wells.[4][5] |
| Impure Tracer | Ensure the tracer is of high purity (>90% labeled) and that all free fluorescent dye has been removed after synthesis.[2] |
Issue 2: High Background Signal in the Presence of Test Compounds
Question: I observe a significant increase in background fluorescence when I add my test compounds to the assay. How can I address this compound interference?
Answer: Autofluorescence from test compounds is a common challenge in fluorescence-based assays. Here are strategies to mitigate this issue:
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Intrinsic Compound Fluorescence | Screen your compounds for autofluorescence at the excitation and emission wavelengths of your tracer. Include a control well with the compound and buffer (no tracer) to measure and subtract the compound's background fluorescence. |
| Compound-Induced Light Scattering | Some compounds may precipitate or form aggregates at the concentrations used in the assay, leading to light scattering.[4] Check the solubility of your compounds in the assay buffer. The inclusion of detergents like Tween-20 can help reduce aggregation.[4] |
| Quenching or Enhancement Effects | Test compounds can sometimes quench or enhance the fluorescence of the tracer. You can assess this by measuring the fluorescence intensity of the tracer in the presence and absence of the compound. |
Data Presentation
Table 1: Effect of Buffer Additives on Background Noise
This table summarizes the typical effects of common buffer additives on the background fluorescence polarization signal in a this compound assay. The values are illustrative and may vary depending on the specific assay components.
| Additive | Concentration | Effect on Background mP | Mechanism of Action |
| Tween-20 | 0.01% | Decrease | Reduces non-specific binding of the tracer to surfaces.[4] |
| Triton X-100 | 0.01% | Decrease | Similar to Tween-20, acts as a non-ionic detergent to block hydrophobic surfaces.[5] |
| Bovine Serum Albumin (BSA) | 0.1 mg/mL | Variable | Can act as a blocking agent, but may also bind some fluorophores, potentially increasing background.[2] |
| dithiothreitol (DTT) | 1 mM | No significant change | A reducing agent, generally included to maintain enzyme activity. |
Table 2: Common Fluorescent Probes for Demethylase Assays
The choice of fluorophore can impact the signal-to-noise ratio of your assay. This table lists some common fluorophores used in fluorescence polarization assays.
| Fluorophore | Excitation (nm) | Emission (nm) | Notes |
| Fluorescein (FITC) | 494 | 517 | Widely used, but its fluorescence is pH-sensitive.[6] |
| TAMRA | 552 | 577 | A rhodamine-based dye, generally more photostable than fluorescein.[7] |
| Texas Red | 594 | 613 | Red-shifted fluorophore, can help to reduce background from autofluorescent compounds.[7] |
| Cy3 | 554 | 565 | Cyanine dye with good brightness and photostability.[7] |
| Cy5 | 648 | 665 | Far-red dye, useful for minimizing autofluorescence from biological samples.[7] |
Experimental Protocols
Protocol 1: Determining the Optimal Tracer Concentration
Objective: To find the lowest concentration of the fluorescent tracer that provides a stable and low polarization signal with a good signal-to-noise ratio.
Methodology:
-
Prepare a serial dilution of the fluorescent tracer (e.g., from 100 nM down to 0.1 nM) in the assay buffer.
-
Dispense each concentration into at least three wells of a black, low-binding 384-well plate.
-
Include triplicate wells with only the assay buffer to serve as a background control.
-
Read the plate on a fluorescence polarization reader at the appropriate excitation and emission wavelengths for your tracer.
-
Data Analysis:
-
Subtract the average intensity of the buffer-only wells from the intensity readings of the tracer-containing wells.
-
Calculate the millipolarization (mP) values for each tracer concentration.
-
Plot the mP values versus the tracer concentration. The optimal concentration will be in the range where the mP value is low and stable.
-
Calculate the signal-to-noise ratio (S/N) by dividing the average fluorescence intensity of the tracer by the average intensity of the buffer-only wells. Aim for an S/N ratio of at least 10.
-
Protocol 2: Competitive Inhibition Assay
Objective: To determine the potency of an inhibitor by measuring its ability to displace the fluorescent tracer from the demethylase enzyme.
Methodology:
-
Prepare a serial dilution of the test inhibitor in the assay buffer containing 1% DMSO.
-
In a 384-well plate, add the demethylase enzyme at a concentration that gives approximately 50-80% binding of the tracer (determined from an enzyme titration experiment).
-
Add the serially diluted inhibitor to the wells.
-
Add the fluorescent tracer at its predetermined optimal concentration.
-
Include control wells:
-
Positive Control (No Inhibition): Enzyme, tracer, and 1% DMSO (no inhibitor).
-
Negative Control (100% Inhibition): Tracer and 1% DMSO (no enzyme or inhibitor).
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Read the fluorescence polarization of the plate.
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
Visualizations
Caption: A simplified diagram illustrating the principle of a demethylase activity assay.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. abcam.com [abcam.com]
- 7. Table 1: [Commonly Utilized Fluorescent Molecules and their Excitation and Emission Wavelengths.]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to DNA Methyltransferase Inhibitors (DNMTis)
Welcome to the technical support center for researchers utilizing DNA Methyltransferase Inhibitors (DNMTis). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and overcome resistance to DNMTis, such as Decitabine (B1684300) (5-aza-2'-deoxycytidine), in your cell line models.
Frequently Asked Questions (FAQs)
1. My cell line has developed resistance to our DNMT inhibitor. What are the potential mechanisms?
Resistance to DNMTis is a multifaceted issue that can arise from various alterations within the cancer cells. The most commonly observed mechanisms can be broadly categorized as follows:
-
Altered Drug Transport and Metabolism: For DNMTis like Decitabine to be effective, they must be transported into the cell and activated.
-
Reduced Drug Uptake: Decreased expression of human equilibrative nucleoside transporters (hENTs) can limit the entry of the drug into the cell.
-
Impaired Activation: DNMTis are pro-drugs that require phosphorylation by deoxycytidine kinase (dCK) to become active. Reduced expression or inactivating mutations in the DCK gene are a common cause of resistance.[1][2][3]
-
Increased Inactivation: Cytidine deaminase (CDA) is an enzyme that deaminates and inactivates Decitabine. Overexpression of CDA can lead to rapid drug degradation and resistance. A high ratio of CDA to dCK is often associated with primary resistance to Decitabine.[1][4]
-
-
Modifications in the Drug Target:
-
DNMT1 Depletion: While DNMT1 is the primary target of these inhibitors, its complete deletion can paradoxically lead to resistance as the drug's cytotoxic effects, which are dependent on the formation of DNMT1-DNA adducts, are diminished.[5]
-
Compensatory Mechanisms: In cells that have lost DNMT1, other epigenetic regulators, such as TET2, may be upregulated, contributing to an altered epigenetic landscape and resistance to DNMTis.[6]
-
-
Downstream Cellular Responses:
-
Reactivation of Oncogenic Signaling: Resistant cells can adapt by reactivating pro-survival signaling pathways. For instance, the upregulation of the tyrosine-protein kinase KIT has been observed in Decitabine-resistant lung cancer cells.[7]
-
Ineffective Re-expression of Tumor Suppressor Genes: Even if the DNMTi successfully demethylates the DNA, the downstream tumor suppressor genes may fail to be re-expressed due to other repressive epigenetic marks or mutations in their promoters.
-
Alterations in DNA Damage Response: DNMTis can induce DNA damage.[5] Cells with a more robust DNA damage response may be better able to survive treatment.
-
-
Activation of Alternative Pro-Survival Pathways:
-
B-cell lymphoma 2 (Bcl-2) Family Proteins: Upregulation of anti-apoptotic proteins like Bcl-2 can confer resistance to DNMTi-induced cell death.[8]
-
2. How can I experimentally investigate the cause of resistance in my cell line?
A systematic approach is recommended to pinpoint the mechanism of resistance in your cell line. This typically involves a series of molecular and cellular assays.
Experimental Workflow for Investigating DNMTi Resistance
Caption: A stepwise workflow to diagnose the cause of DNMTi resistance.
Key Experimental Protocols:
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo):
-
Objective: To quantitatively confirm resistance by comparing the half-maximal inhibitory concentration (IC50) of the DNMTi in the resistant cell line to the parental (sensitive) cell line.
-
Methodology:
-
Seed both parental and suspected resistant cells in 96-well plates at a predetermined optimal density.
-
After 24 hours, treat the cells with a serial dilution of the DNMTi. Include a vehicle-only control.
-
Incubate for a period that allows for drug action and cell proliferation (e.g., 72-96 hours).
-
Add the viability reagent (e.g., MTT or CellTiter-Glo) and measure the signal according to the manufacturer's instructions.
-
Calculate the IC50 values using a non-linear regression analysis.
-
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Objective: To measure the mRNA expression levels of genes involved in drug transport and metabolism (hENT1, dCK, CDA) and the drug target (DNMT1).
-
Methodology:
-
Isolate total RNA from both parental and resistant cell lines.
-
Synthesize cDNA using a reverse transcriptase kit.
-
Perform qPCR using gene-specific primers and a suitable reference gene (e.g., GAPDH, ACTB).
-
Calculate the relative gene expression using the ΔΔCt method.
-
-
-
Western Blotting:
-
Objective: To determine the protein levels of dCK, CDA, and DNMT1.
-
Methodology:
-
Lyse parental and resistant cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for dCK, CDA, DNMT1, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with a secondary antibody and detect the signal using a chemiluminescence-based method.
-
Quantify band intensities to determine relative protein levels.
-
-
-
DNA Methylation Analysis (Bisulfite Sequencing):
-
Objective: To assess global DNA methylation changes and the methylation status of specific gene promoters (e.g., tumor suppressor genes).
-
Methodology:
-
Extract genomic DNA from parental and resistant cell lines.
-
Treat the DNA with sodium bisulfite, which converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.
-
Amplify the target region using PCR with primers specific for the bisulfite-converted DNA.
-
Sequence the PCR products and analyze the methylation status of CpG sites.
-
-
Data Presentation:
Table 1: Example Data for a Decitabine-Resistant Cell Line
| Parameter | Parental Cell Line | Resistant Cell Line | Fold Change |
| Decitabine IC50 (µM) | 0.5 | 15.0 | 30x increase |
| dCK mRNA Expression | 1.0 | 0.2 | 5x decrease |
| CDA mRNA Expression | 1.0 | 4.0 | 4x increase |
| dCK Protein Level | High | Low | - |
| CDA Protein Level | Low | High | - |
| Promoter Methylation of Gene X | 85% | 80% | Minimal Change |
3. What are some strategies to overcome or circumvent DNMTi resistance in my cell culture models?
Once a potential resistance mechanism has been identified, several strategies can be employed in your experimental setup to overcome it.
Strategies to Overcome DNMTi Resistance
References
- 1. Mechanisms of Resistance to Decitabine in the Myelodysplastic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acquired Resistance to Decitabine Associated with the Deoxycytidine Kinase A180P Mutation: Implications for the Order of Hypomethylating Agents in Myeloid Malignancies Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Mechanisms of resistance to decitabine in the myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA damage, demethylation and anticancer activity of DNA methyltransferase (DNMT) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The DNA Methyltransferase DNMT1 and Tyrosine-Protein Kinase KIT Cooperatively Promote Resistance to 5-Aza-2'-deoxycytidine (Decitabine) and Midostaurin (PKC412) in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epigenetic mechanisms of drug resistance in acute myeloid leukemia: advances in small-molecule targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Demethyl PL265 experimental variability and reproducibility
Disclaimer: The following information is provided for a hypothetical compound, "Demethyl PL265," to illustrate a technical support guide. The data, protocols, and troubleshooting advice are based on general principles for experimental compounds and are not based on documented results for a real-world "this compound."
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel experimental small molecule inhibitor designed to target and suppress the activity of a specific subset of histone demethylases. Its primary mechanism involves competitive binding to the active site of the enzyme, preventing the removal of methyl groups from histone tails. This inhibition leads to alterations in chromatin structure and subsequent changes in gene expression.
Q2: In what solvent should I dissolve and store this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. It is crucial to use anhydrous, high-purity DMSO to prevent compound degradation. For long-term storage, aliquots of the stock solution should be kept at -80°C to maintain stability.
Q3: What are the recommended storage conditions for the lyophilized powder and reconstituted solutions?
Proper storage is critical for maintaining the efficacy and reproducibility of this compound.
| Formulation | Storage Temperature | Recommended Duration | Notes |
| Lyophilized Powder | -20°C | Up to 12 months | Protect from moisture and light. |
| DMSO Stock Solution | -80°C | Up to 6 months | Minimize freeze-thaw cycles by preparing single-use aliquots. |
| Working Dilutions | 4°C | Up to 24 hours | Prepare fresh daily from stock solution for best results. |
Troubleshooting Guide
Problem 1: High variability in dose-response assays between experiments.
High variability can undermine the reliability of your findings. Several factors can contribute to this issue.
-
Possible Cause 1: Inconsistent Compound Potency. The stability of this compound can be compromised by improper storage or handling.
-
Solution: Ensure the compound is stored under the recommended conditions (see FAQs). Avoid repeated freeze-thaw cycles of the stock solution by preparing and using single-use aliquots. It is also advisable to perform a fresh dilution from the stock for each experiment.
-
-
Possible Cause 2: Cell Culture Inconsistencies. The physiological state of the cells can significantly impact their response to treatment.
-
Solution: Maintain consistent cell culture practices. This includes using cells within a narrow passage number range, ensuring consistent seeding density, and monitoring for any signs of contamination.
-
-
Possible Cause 3: Pipetting Errors. Inaccurate pipetting, especially at low volumes, can lead to significant variations in the final concentration of the compound.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. For serial dilutions, ensure thorough mixing between each step.
-
Problem 2: Precipitate formation upon dilution of this compound in aqueous media.
This compound, like many small molecules dissolved in DMSO, can precipitate when diluted in aqueous solutions.
-
Solution: To minimize precipitation, it is recommended to add the this compound stock solution to the culture media dropwise while gently vortexing or swirling the tube. Avoid adding the aqueous media directly to the concentrated DMSO stock. The final concentration of DMSO in the culture media should ideally be kept below 0.5% to avoid solvent-induced toxicity and improve solubility.
Problem 3: Lack of expected biological effect at previously effective concentrations.
A sudden loss of effect can be due to compound degradation or changes in the experimental system.
-
Solution:
-
Verify Compound Integrity: Use a fresh aliquot of this compound from your -80°C stock. If the problem persists, consider obtaining a new batch of the compound.
-
Check Cell Line Authenticity: Confirm the identity of your cell line through short tandem repeat (STR) profiling to rule out cross-contamination.
-
Review Protocol: Ensure that all experimental steps, including incubation times and reagent concentrations, are being followed consistently.
-
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
This protocol outlines the steps for assessing the effect of this compound on cell viability using an MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in culture media from a DMSO stock solution. Include a vehicle control (DMSO only).
-
Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for Histone Methylation Marks
This protocol is for assessing changes in specific histone methylation marks following treatment with this compound.
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the histone methylation mark of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway for this compound.
Experimental Workflow
Caption: General experimental workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for high experimental variability.
Adjusting Demethyl PL265 incubation time for optimal effect
[2] A Practical Guide to Islet and Stem Cell Culture for Research - Creative ... Cell density should be 1-5 x 106 cells/mL. Incubate the culture at 37°C in a 5% CO2 incubator for 1-2 hours. After incubation, gently swirl the flask to bring the cells into suspension. --INVALID-LINK-- [1] Human iPSC-derived Cardiomyocytes The optimal seeding density for hiPSC-CMs can vary depending on the specific cell line and experimental application. However, a general recommended range is 1 x 105 to 2 x 105 cells/cm2. --INVALID-LINK-- Remacemide (B146498) Remacemide and its active metabolite, FPL 12495AA, are uncompetitive antagonists of NMDA receptors, with a binding site in the ion channel. --INVALID-LINK-- General Guidelines for Using Creative Bioarray's Primary Cells Incubate cells with the complete growth medium in a 37°C, 5% CO2, and 95% humidity incubator. The medium should be changed every 2-3 days. Cells should be passaged when they reach 80-90% confluence. --INVALID-LINK-- Remacemide: a review of its use in the treatment of epilepsy - PubMed Remacemide is an anticonvulsant drug. It acts as a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. However, the primary anticonvulsant action of remacemide is mediated by its principal metabolite, FPL 12495. This metabolite produces a voltage-dependent block of neuronal sodium channels and is a non-competitive NMDA receptor antagonist. --INVALID-LINK-- Cell Culture Basics Handbook The most common incubation conditions for mammalian cells are 37°C with 5% CO2 and 95% humidity. However, the optimal conditions can vary depending on the cell type. For example, insect cells are typically cultured at 27°C without CO2. --INVALID-LINK-- Cell Culture The majority of animal cell lines are cultured at 37°C with 5% CO2. --INVALID-LINK-- Remacemide and its des-glycinyl metabolite, FPL 12495, block the Na+ ... Remacemide and its des-glycinyl metabolite, FPL 12495, block the Na+ channel current of rat sensory neurones in a voltage- and frequency-dependent manner. --INVALID-LINK-- Remacemide hydrochloride: a novel, broad spectrum anticonvulsant. Remacemide also has a desglycinated metabolite (FPL 12495) that is a more potent NMDA receptor antagonist than the parent compound. --INVALID-LINK-- Cell Culture Troubleshooting Guide There are many reasons why cells may not be growing as expected. Some common causes include:
- Contamination
- Incorrect media or supplements
- Incorrect CO2 or temperature
- Cell line problems --INVALID-LINK-- Cell Culture Troubleshooting This guide provides a comprehensive overview of common cell culture problems and their solutions. --INVALID-LINK-- The anticonvulsant, remacemide, and its active metabolite, FPL-12495 ... The anticonvulsant, remacemide, and its active metabolite, FPL-12495, are open-channel blockers of the N-methyl-D-aspartate receptor. --INVALID-LINK-- General Cell Culture Guidelines The recommended cell seeding density, media, and supplements can vary depending on the cell type. It is important to consult the product information sheet for specific instructions. --INVALID-LINK-- Remacemide - an overview | ScienceDirect Topics Remacemide hydrochloride is an anticonvulsant drug that acts as a low-affinity noncompetitive antagonist at N-methyl-d-aspartate (NMDA) receptors. The major metabolite, FPL 12495AA (desglycinyl), is more potent than the parent drug as an NMDA receptor antagonist and is responsible for most of the anticonvulsant activity. --INVALID-LINK-- Cell Culture Guide This guide provides a comprehensive overview of cell culture techniques, including media preparation, cell seeding, and passaging. --INVALID-LINK-- Desglycinyl remacemide Desglycinyl remacemide (FPL 12495) is the major, active metabolite of remacemide. It is a non-competitive NMDA receptor antagonist that acts at the channel pore. --INVALID-LINK-- The effect of the desglycinyl metabolite of remacemide on cortical ... The desglycinyl metabolite of remacemide (FPL 12495AA) at concentrations of 50-200 microM significantly reduced spontaneous depolarizations and afterpotentials in cortical wedges from DBA/2 mice under magnesium-free conditions. It also reduced NMDA-induced depolarizations in a concentration-dependent manner (IC50 43 microM). --INVALID-LINK-- Cell Seeding The optimal cell seeding density is critical for successful cell culture. A density that is too low can result in slow growth, while a density that is too high can lead to premature confluence and cell death. --INVALID-LINK-- Remacemide and its active des-glycine metabolite (FPL-12495) inhibit ... Remacemide and its active des-glycine metabolite (FPL-12495) inhibit veratridine-evoked [Na+]i increases and glutamate (B1630785) release in rat cerebrocortical synaptosomes. --INVALID-LINK-- Effects of the anticonvulsant remacemide and its active metabolite ... The active metabolite of remacemide, FPL 12495, was found to be a potent inhibitor of synaptosomal 45Ca2+ uptake, with an IC50 of 1.3 microM. --INVALID-LINK-- Cell Culture Protocols This guide provides detailed protocols for a variety of cell culture techniques, including cell seeding, media preparation, and cryopreservation. --INVALID-LINK-- The active metabolite of remacemide, FPL 12495, blocks N-methyl-D ... The active metabolite of remacemide, FPL 12495, blocks N-methyl-D-aspartate receptor channels in a use- and voltage-dependent manner. --INVALID-LINK-- Troubleshooting Cell Culture Contamination This guide provides information on how to identify and eliminate common sources of cell culture contamination. --INVALID-LINK-- Troubleshooting Poor Cell Growth This guide provides a list of potential causes for poor cell growth and offers solutions to each problem. --INVALID-LINK-- Remacemide - AdisInsight Remacemide is in phase III clinical trials for the treatment of epilepsy. It is also being investigated for the treatment of Parkinson's disease and Huntington's chorea. --INVALID-LINK-- Creative Bioarray Creative Bioarray is a company that provides a variety of products and services for life science research, including cell lines, cell culture media, and reagents. --INVALID-LINK-- The desglycinyl metabolite of remacemide (FPL 12495AA) on ... The desglycinyl metabolite of remacemide (FPL 12495AA) reduced NMDA-induced depolarizations with an IC50 of 43 microM. --INVALID-LINK-- Remacemide and its active metabolite FPL 12495AA as N-Methyl-D ... Remacemide and its active metabolite FPL 12495AA are non-competitive NMDA receptor antagonists. --INVALID-LINK-- The anticonvulsant remacemide selectively inhibits sodium currents in ... Remacemide and its active metabolite, FPL 12495AA, are potent blockers of tetrodotoxin-resistant sodium channels in rat dorsal root ganglion neurons. --INVALID-LINK-- Remacemide: a novel anticonvulsant for treatment of epilepsy. Remacemide is a novel anticonvulsant that acts as a non-competitive antagonist of the NMDA receptor. It has a good safety and tolerability profile. --INVALID-LINK-- Remacemide - an overview | ScienceDirect Topics Remacemide is primarily metabolized to FPL 12495AA (desglycinyl), which is more potent than the parent drug as an NMDA receptor antagonist and is responsible for most of the anticonvulsant activity. --INVALID-LINK-- Cell Culture Basics This guide provides a general overview of cell culture, including the basics of cell growth, media, and aseptic technique. --INVALID-LINK-- Cell Culture Media The choice of cell culture media is critical for successful cell growth. There are many different types of media available, each with its own unique formulation. --INVALID-LINK-- The anticonvulsant drug remacemide is a potent and specific ... Remacemide and its active metabolite, FPL 12495AA, are potent and specific inhibitors of the mitochondrial permeability transition pore. --INVALID-LINK-- Technical Support Center: Demethyl PL265
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of this compound, a research compound of interest. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is the desglycinyl metabolite of remacemide and is considered the active form of the parent compound. Its primary mechanism of action is as a non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors. It acts by blocking the ion channel of the NMDA receptor in a use- and voltage-dependent manner. This action is believed to contribute to its anticonvulsant properties. Additionally, this compound has been shown to block neuronal sodium channels.
Q2: What is a typical starting point for this compound incubation time?
A2: Based on in vitro studies, a standard incubation period to observe the effects of this compound on neuronal activity is between 1 to 2 hours. However, the optimal incubation time can be highly dependent on the specific cell type, concentration of the compound, and the experimental endpoint being measured.
Q3: How does the concentration of this compound affect the required incubation time?
A3: Higher concentrations of this compound may elicit a more rapid response, potentially reducing the required incubation time. Conversely, lower concentrations may necessitate a longer incubation period to observe a significant effect. For example, in studies on cortical wedges, concentrations between 50-200 µM showed significant effects. It is recommended to perform a time-course experiment with varying concentrations to determine the optimal conditions for your specific experimental setup.
Troubleshooting Guide
Problem: No observable effect after the initial incubation period.
| Potential Cause | Recommended Solution |
| Suboptimal Incubation Time | The initial incubation time may be insufficient. Extend the incubation period, performing a time-course experiment (e.g., 1, 2, 4, 8, and 24 hours) to identify the optimal duration for your specific cell line and experimental conditions. |
| Inadequate Compound Concentration | The concentration of this compound may be too low. Perform a dose-response experiment with a range of concentrations (e.g., from low micromolar to the higher range of 50-200 µM, as used in some studies) to determine the effective concentration for your system. |
| Cell Health and Viability | Poor cell health can impact the cellular response to any treatment. Ensure that your cells are healthy, have a high viability, and are in the logarithmic growth phase before starting the experiment. Adhere to general cell culture guidelines for media changes and passaging. |
| Incorrect Experimental Conditions | Verify that all experimental parameters, including temperature, CO2 levels, and humidity, are optimal for your specific cell type. For most mammalian cell lines, standard conditions are 37°C and 5% CO2. |
| Cell Seeding Density | The density at which cells are plated can influence their responsiveness. Ensure you are using an optimal seeding density for your cell type and the specific assay being performed.[1] |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time
-
Cell Seeding: Plate your cells at the recommended density in a multi-well plate. Allow the cells to adhere and enter the logarithmic growth phase (typically 24 hours).
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent and then dilute it to the desired final concentration in your cell culture medium.
-
Time-Course Incubation: Treat the cells with this compound. Incubate separate sets of wells for varying durations (e.g., 1, 2, 4, 8, 12, and 24 hours). Include a vehicle control for each time point.
-
Data Analysis: Analyze the data to determine the incubation time that yields the most significant and reproducible effect.
Visualizations
Caption: Troubleshooting workflow for optimizing this compound effects.
Caption: Mechanism of action for this compound.
References
Validation & Comparative
A Comparative Guide to Inhibitors of the Prostaglandin E2 Pathway
A Note on "Demethyl PL265": Extensive searches of scientific literature and chemical databases did not yield a publicly recognized inhibitor with the designation "this compound." The compound PL265 is identified as a dual enkephalinase inhibitor, which acts on a different pathway. Given the context of the user's request for a comparison of pathway inhibitors, this guide will focus on the well-documented inhibitors of the Prostaglandin (B15479496) E2 (PGE2) signaling pathway, a critical mediator of inflammation, pain, and various cancers.
The Prostaglandin E2 Signaling Pathway: A Key Therapeutic Target
Prostaglandin E2 (PGE2) is a principal mediator of inflammation and plays a significant role in the progression of various diseases, including cancer.[1] Its synthesis is initiated from arachidonic acid by cyclooxygenase (COX) enzymes, which is then converted to PGE2 by the terminal enzyme microsomal prostaglandin E synthase-1 (mPGES-1).[1] PGE2 exerts its biological effects by binding to four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.[2]
Conventional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit COX activity, leading to a reduction in PGE2 production and providing symptomatic relief.[1] However, NSAIDs also block the production of other physiologically important prostaglandins, which can lead to gastrointestinal and cardiovascular side effects.[1] Consequently, there is significant interest in developing more selective inhibitors that target downstream components of the PGE2 pathway, namely mPGES-1 and the EP receptors, to achieve therapeutic benefits with an improved safety profile.
Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibitors
Inhibitors of mPGES-1 offer a targeted approach to reducing inflammatory PGE2 without affecting the production of other prostanoids.[1][3] This selectivity is expected to minimize the side effects associated with traditional NSAIDs.
Quantitative Comparison of mPGES-1 Inhibitors
| Compound | Chemical Class | Target | IC50 (nM) | Assay Type | Reference |
| Compound III | Benzimidazole | Human mPGES-1 | <100 | Recombinant enzyme assay | [4] |
| Rat mPGES-1 | <1000 | Recombinant enzyme assay | [4] | ||
| PF-4693627 | Benzoxazole | Human mPGES-1 | 3 | Cell-free enzyme assay | [5] |
| YS121 | mPGES-1 | 3400 | Cell-free enzyme assay | [6] | |
| 5-LOX | 6500 | Cell-free enzyme assay | [6] | ||
| MPO-0144 | Arylsulfonyl hydrazide | mPGES-1 | 1.16 | Enzyme assay | [7] |
| PGE2 production | 41.77 | Cellular assay | [7] | ||
| Licofelone (ML3000) | Arylpyrrolizine | mPGES-1 | 6000 | Cell-free enzyme assay | [5] |
| 5-LOX | <1000 | Cell-free enzyme assay | [5] |
Experimental Protocols for mPGES-1 Inhibition Assays
1. Recombinant Human mPGES-1 Enzyme Inhibition Assay:
-
Objective: To determine the direct inhibitory activity of a compound on the mPGES-1 enzyme.
-
Methodology:
-
Recombinant human mPGES-1 is expressed and purified.
-
The enzyme is incubated with the substrate prostaglandin H2 (PGH2) and a cofactor, glutathione (B108866) (GSH).
-
Test compounds at various concentrations are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 4°C).
-
The reaction is terminated, and the amount of PGE2 produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from a dose-response curve.[2]
-
2. A549 Cell-Based Assay for PGE2 Production:
-
Objective: To assess the ability of a compound to inhibit PGE2 production in a cellular context.
-
Methodology:
-
Human lung carcinoma A549 cells, which express mPGES-1 upon stimulation, are cultured.
-
The cells are pre-treated with various concentrations of the test inhibitor.
-
Inflammatory stimulation is induced using interleukin-1β (IL-1β).
-
After a defined incubation period, the cell culture supernatant is collected.
-
The concentration of PGE2 in the supernatant is measured by ELISA or LC-MS.
-
The IC50 value for the inhibition of PGE2 production is determined.[4][5]
-
Prostaglandin E2 Receptor (EP) Antagonists
Targeting the EP receptors, particularly EP2 and EP4, provides another avenue for modulating the effects of PGE2. These receptors are involved in inflammation, pain, and cancer progression.[8][9]
Quantitative Comparison of EP2 and EP4 Receptor Antagonists
| Compound | Target Receptor | Ki (nM) | KB (nM) | Assay Type | Reference |
| PF-04418948 | Human EP2 | - | - | Functional bioassay | [8] |
| Grapiprant | Human EP4 | 13 | - | [3H]-PGE2 binding assay | [9] |
| TG6-129 | Human EP2 | - | 8.8 (Kd) | - | [8][9] |
| Human EP4 | - | 3900 (Kd) | - | [8][9] | |
| TG8-260 | Human EP2 | - | 13.2 | cAMP-mediated TR-FRET | [10] |
| Human DP1 | - | 8000 | cAMP-mediated TR-FRET | [10] | |
| Human EP4 | - | 45000 | cAMP-mediated TR-FRET | [10] | |
| Human IP | - | 10000 | cAMP-mediated TR-FRET | [10] |
Experimental Protocols for EP Receptor Antagonist Assays
1. Radioligand Binding Assay:
-
Objective: To determine the binding affinity (Ki) of a compound for a specific EP receptor.
-
Methodology:
-
Cell membranes expressing the target EP receptor (e.g., EP4) are prepared.
-
The membranes are incubated with a radiolabeled ligand (e.g., [3H]-PGE2) and varying concentrations of the unlabeled test compound.
-
After reaching equilibrium, the bound and free radioligand are separated by filtration.
-
The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
The Ki value is calculated from the competition binding curve.[9]
-
2. cAMP-Mediated Functional Assay (e.g., TR-FRET):
-
Objective: To measure the functional antagonism of a compound at Gs-coupled EP receptors (EP2 and EP4).
-
Methodology:
-
Cells overexpressing the target EP receptor (e.g., EP2) are used.
-
The cells are incubated with the test antagonist at various concentrations.
-
The cells are then stimulated with a known agonist (e.g., PGE2) to induce cAMP production.
-
The intracellular cAMP levels are quantified using a sensitive detection method such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
The antagonist's potency is determined by its ability to shift the agonist's dose-response curve, and the KB value is calculated using the Schild regression analysis.[10]
-
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and methodologies discussed, the following diagrams provide a visual representation of the PGE2 signaling pathway and a typical experimental workflow for inhibitor screening.
References
- 1. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors | The EMBO Journal [link.springer.com]
- 2. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a human and murine mPGES-1 inhibitor and comparison to mPGES-1 genetic deletion in mouse models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in vivo neuroprotective effect of novel mPGES-1 inhibitor in animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Efficacy Showdown: Demethyl PL265 and Gabapentin in Neuropathic Pain Management
For Immediate Release
This guide offers a detailed, data-driven comparison of Demethyl PL265, a novel dual enkephalinase inhibitor, and Gabapentin (B195806), a widely prescribed anticonvulsant for neuropathic pain. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical findings to provide an objective assessment of their respective efficacy and mechanisms of action.
Executive Summary
This compound, correctly identified as PL265, represents a targeted approach to pain management by augmenting the endogenous opioid system. It inhibits both neprilysin (NEP) and aminopeptidase (B13392206) N (APN), enzymes responsible for the degradation of enkephalins, thereby prolonging their analgesic effects. In contrast, Gabapentin, a structural analog of the neurotransmitter GABA, exerts its effects primarily through the inhibition of the α2δ-1 subunit of voltage-gated calcium channels, reducing the release of excitatory neurotransmitters. While both compounds have demonstrated efficacy in preclinical models of neuropathic pain, their distinct mechanisms suggest different therapeutic profiles and potential applications.
Comparative Efficacy Data
The following tables summarize key efficacy data for PL265 and Gabapentin from preclinical and clinical studies. Direct head-to-head clinical trial data is limited; therefore, this comparison relies on data from individual studies.
Table 1: Preclinical Efficacy in Neuropathic Pain Models
| Parameter | This compound | Gabapentin | Source(s) |
| Animal Model | Mouse model of fibromyalgia (intermittent cold stress) | Rat model of neuropathic pain (formalin-induced) | [1][2] |
| Key Efficacy Endpoint | Reversal of mechanical allodynia | Reduction in flinching behavior (second phase) | [1][2] |
| Effective Dose | 3 mg/kg (i.p.) for complete inhibition | 10-100 mg/kg for dose-dependent reduction | [1][2] |
| Observed Effect | Complete reversal of allodynia/hyperalgesia | Reversible decrease in flinching frequency | [1] |
Table 2: Clinical Efficacy in Neuropathic Pain
| Parameter | This compound | Gabapentin | Source(s) |
| Patient Population | Data from clinical trials not yet widely published. | Postherpetic Neuralgia, Painful Diabetic Neuropathy | [3] |
| Primary Outcome | Not available | ≥50% pain relief | [3] |
| Dosage | Not available | ≥1200 mg/day | [3] |
| Efficacy (vs. Placebo) | Not available | Postherpetic Neuralgia: 32% with Gabapentin vs. 17% with placebo. Painful Diabetic Neuropathy: 38% with Gabapentin vs. 23% with placebo. | [3] |
| Number Needed to Treat (NNT) | Not available | Postherpetic Neuralgia: 6.7. Painful Diabetic Neuropathy: 6.6. | [3] |
Mechanism of Action Signaling Pathways
The distinct mechanisms of action of PL265 and Gabapentin are visualized below.
Figure 1: Mechanism of Action of this compound.
Figure 2: Mechanism of Action of Gabapentin.
Experimental Protocols
Detailed methodologies for key preclinical assays are provided to facilitate replication and comparison of findings.
Von Frey Test for Mechanical Allodynia
This test is a standard method for assessing sensitivity to mechanical stimuli, a hallmark of neuropathic pain.
-
Apparatus: A set of calibrated von Frey filaments, an elevated wire mesh platform, and transparent Plexiglas observation chambers.
-
Procedure:
-
Acclimatization: Rodents are placed in individual chambers on the mesh platform for at least 30 minutes to acclimate to the testing environment.
-
Filament Application: Von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The filament is pressed until it bends, and the pressure is held for 3-5 seconds.
-
Response Assessment: A positive response is recorded if the animal exhibits a brisk withdrawal, flinching, or licking of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold is calculated using the up-down method, providing a quantitative measure of mechanical sensitivity.
-
Figure 3: Experimental Workflow for the Von Frey Test.
Formalin Test for Nociception
The formalin test is used to assess analgesic efficacy in a model of continuous pain with both an acute and a tonic phase.
-
Apparatus: A transparent observation chamber, a syringe with a 27-gauge needle, and a 5% formalin solution.
-
Procedure:
-
Acclimatization: The animal is placed in the observation chamber for at least 30 minutes.
-
Formalin Injection: A small volume (e.g., 20 µL) of 5% formalin is injected subcutaneously into the plantar surface of one hind paw.
-
Observation: The animal's behavior is observed for a set period (e.g., 60 minutes). The amount of time spent flinching, licking, or biting the injected paw is recorded.
-
Data Analysis: The observation period is typically divided into two phases: the early phase (0-5 minutes), representing acute nociception, and the late phase (15-60 minutes), reflecting inflammatory pain. The total time spent in nociceptive behaviors in each phase is quantified.
-
Figure 4: Experimental Workflow for the Formalin Test.
Conclusion
This compound (PL265) and Gabapentin offer distinct, mechanistically different approaches to the management of neuropathic pain. PL265's strategy of enhancing endogenous analgesia holds promise for a potentially more targeted and physiological approach to pain relief. Gabapentin is an established therapeutic with a well-documented, albeit modest, efficacy profile in specific neuropathic pain conditions. The preclinical data suggests that PL265 may be effective at lower doses compared to Gabapentin in certain pain models. However, a definitive comparison of their clinical efficacy awaits the publication of data from head-to-head clinical trials. Further research is warranted to fully elucidate the therapeutic potential and comparative effectiveness of PL265 in the clinical setting.
References
- 1. Prolonged gabapentin analgesia in an experimental mouse model of fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Semi-mechanistic modelling of the analgesic effect of gabapentin in the formalin-induced rat model of experimental pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gabapentin for chronic neuropathic pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
Demystifying Demethylase Specificity: A Comparative Analysis of Demethyl PL265 and Market Alternatives
For Researchers, Scientists, and Drug Development Professionals
The epigenetic eraser, Lysine-Specific Demethylase 1 (LSD1), has emerged as a critical therapeutic target in various cancers, including acute myeloid leukemia and small-cell lung cancer. Its role in transcriptional regulation through the demethylation of histone H3 at lysine (B10760008) 4 and 9 (H3K4 and H3K9) makes it a pivotal player in oncogenesis. The development of potent and selective LSD1 inhibitors is paramount to advancing novel cancer therapies. This guide provides a comparative analysis of the hypothetical inhibitor, Demethyl PL265, against a selection of prominent commercial LSD1 inhibitors, focusing on their specificity and the methodologies to validate their target engagement.
Comparative Specificity of LSD1 Inhibitors
The therapeutic efficacy of an LSD1 inhibitor is intrinsically linked to its specificity. Off-target inhibition of related flavin-dependent amine oxidases, such as Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), and the LSD1 homolog LSD2, can lead to undesirable side effects. The following table summarizes the inhibitory potency (IC50) of this compound (hypothetical data for illustrative purposes) and its alternatives against LSD1 and key off-targets.
| Compound | LSD1 IC50 (nM) | MAO-A IC50 (nM) | MAO-B IC50 (nM) | LSD2 IC50 (nM) | Selectivity (LSD1 vs. others) |
| This compound (Hypothetical) | 5 | >10,000 | >10,000 | >5,000 | High |
| ORY-1001 (Iadademstat) | <20[1] | >100,000[1] | >100,000[1] | >100,000[1] | High[1] |
| GSK2879552 | 16 | >200,000 | >200,000 | >200,000 | High |
| RN-1 | 70 | - | - | - | - |
| SP-2509 (Seclidemstat) | 13[1] | >300,000[1] | >300,000[1] | - | High[1] |
| Tranylcypromine (TCP) | ~200,000 | Potent Inhibitor | Potent Inhibitor | - | Low |
Data for ORY-1001, GSK2879552, RN-1, SP-2509, and Tranylcypromine are compiled from publicly available literature. The data for this compound is hypothetical.
Key Signaling Pathways of LSD1
LSD1 does not operate in isolation; it is a crucial node in a complex network of signaling pathways that regulate gene expression, cell proliferation, and differentiation. Understanding these pathways is essential for elucidating the downstream consequences of LSD1 inhibition. LSD1 is known to be a component of the CoREST and NuRD repressor complexes and can be regulated by upstream factors such as c-Myc and HIF-1α. Downstream, LSD1-mediated demethylation influences the activity of key proteins like the tumor suppressor p53 and the DNA methyltransferase DNMT1, and it modulates signaling cascades, including the PI3K/AKT and mTOR pathways.[2][3]
Caption: LSD1 is regulated by upstream transcription factors and influences downstream effectors and pathways.
Experimental Protocols for Specificity Validation
To empirically validate the specificity of an LSD1 inhibitor like this compound, a multi-tiered experimental approach is necessary, combining biochemical assays for enzymatic activity with cell-based assays for target engagement in a physiological context.
Biochemical Potency and Selectivity Assay: Homogeneous Time-Resolved Fluorescence (HTRF)
This assay quantitatively determines the inhibitory activity of a compound against LSD1 and other amine oxidases.
Principle: The HTRF assay measures the demethylation of a biotinylated histone H3 peptide substrate by LSD1.[4] A europium cryptate-labeled antibody that specifically recognizes the demethylated product and a streptavidin-conjugated fluorophore are used for detection.[4] When the demethylated product is present, the donor (europium) and acceptor (fluorophore) are brought into proximity, resulting in a FRET signal that is proportional to enzyme activity.[5]
Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.01% BSA, 0.01% Tween-20). Dilute LSD1 enzyme, biotinylated H3K4me2 peptide substrate, and test compounds to their working concentrations in assay buffer.
-
Enzyme Reaction: In a 384-well plate, add 2 µL of test compound or vehicle (DMSO). Add 4 µL of LSD1 enzyme solution and incubate for 15 minutes at room temperature. Initiate the demethylation reaction by adding 4 µL of the biotinylated H3K4me2 peptide substrate. Incubate for 60 minutes at 37°C.
-
Detection: Stop the reaction and initiate detection by adding 10 µL of a solution containing the Eu3+-cryptate-labeled anti-H3K4me0 antibody and streptavidin-XL665. Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader at 620 nm (cryptate emission) and 665 nm (FRET signal).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the compound concentration to determine the IC50 value. The same protocol can be adapted for MAO-A, MAO-B, and LSD2 using their respective substrates.
Cellular Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein within intact cells.[6]
Principle: The binding of a ligand (inhibitor) to its target protein often increases the protein's thermal stability.[6] In CETSA, cells are treated with the compound and then heated to various temperatures. The amount of soluble, non-denatured target protein remaining at each temperature is quantified, typically by Western blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[7]
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., a cancer cell line with high LSD1 expression) to 80-90% confluency. Treat cells with the test compound (e.g., 10 µM this compound) or vehicle (DMSO) for 2 hours at 37°C.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes for each temperature point in a thermal cycler. Heat the samples for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments), followed by a 3-minute cooling step at 4°C.[8]
-
Cell Lysis: Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.[9]
-
Protein Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[9]
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration using a Bradford assay. Analyze the amount of soluble LSD1 in each sample by SDS-PAGE and Western blotting using an anti-LSD1 antibody.
-
Data Analysis: Quantify the band intensities for LSD1 at each temperature. Normalize the data to the intensity at the lowest temperature (100%). Plot the percentage of soluble LSD1 against the temperature to generate melting curves for both the vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.
Caption: A streamlined workflow for validating the specificity of a novel LSD1 inhibitor.
Conclusion
The validation of inhibitor specificity is a cornerstone of modern drug discovery. For a novel agent like this compound, a rigorous comparison against established alternatives using standardized biochemical and cellular assays is crucial. This guide provides the framework for such a comparison, emphasizing quantitative data presentation and detailed experimental methodologies. By employing these approaches, researchers can confidently characterize the specificity profile of new chemical entities targeting LSD1, thereby accelerating the development of next-generation epigenetic therapies.
References
- 1. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. moleculardevices.com [moleculardevices.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Demethyl PL265 and Alternative Dual Enkephalinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Demethyl PL265, a dual enkephalinase inhibitor, and other relevant compounds in its class. The focus is on cross-reactivity, mechanism of action, and the underlying signaling pathways. The information is intended to assist researchers and drug development professionals in evaluating the potential of these compounds for therapeutic applications, primarily in analgesia.
Introduction to Dual Enkephalinase Inhibitors
Dual enkephalinase inhibitors (DENKIs) are a class of drugs that prevent the degradation of endogenous enkephalins, which are naturally occurring opioid peptides.[1] They achieve this by inhibiting two key enzymes: neprilysin (NEP) and aminopeptidase (B13392206) N (APN).[1] By increasing the concentration of enkephalins in the synaptic cleft, DENKIs enhance the body's natural pain-relief mechanisms, offering a potential alternative to traditional opioid analgesics with a potentially reduced side-effect profile.[1] PL265 is a notable compound in this class.
Comparative Analysis of Dual Enkephalinase Inhibitors
| Compound | Primary Target(s) | Known Off-Target(s) / Cross-Reactivity | Key Application/Finding |
| PL265 | Neprilysin (NEP) & Aminopeptidase N (APN) | Data not publicly available | Investigated for analgesic potential. |
| Sacubitril | Neprilysin (NEP) | Low | Used in combination with valsartan (B143634) (an angiotensin receptor blocker) for heart failure.[2][3] |
| Omapatrilat | Neprilysin (NEP) & Angiotensin-Converting Enzyme (ACE) | Angiotensin-Converting Enzyme (ACE) | Investigated for hypertension and heart failure; development was halted due to increased risk of angioedema.[4] |
| Candoxatrilat | Neprilysin (NEP) | Low | Reduces degradation of atrial natriuretic peptide (ANP) in heart failure.[3] |
| RB-101 | Aminopeptidase N (APN) & Neprilysin (NEP) | Data not publicly available | A prodrug of kelatorphan, investigated for its analgesic and antidepressant effects. |
Signaling Pathway of Enkephalin-Mediated Analgesia
Enkephalins are endogenous opioid peptides that modulate nociception (the perception of pain). They bind to opioid receptors, primarily the mu (µ) and delta (δ) opioid receptors, on the presynaptic and postsynaptic membranes of neurons in the pain pathways of the central and peripheral nervous systems. The activation of these G-protein coupled receptors leads to a decrease in neurotransmitter release and hyperpolarization of the postsynaptic neuron, ultimately inhibiting the transmission of pain signals. Dual enkephalinase inhibitors like PL265 increase the availability of enkephalins to bind to these receptors.
References
- 1. Indirect-acting strategy of opioid action instead of direct receptor activation: dual-acting enkephalinase inhibitors (DENKIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Natriuretic Peptides and Neprilysin Inhibitors [cvpharmacology.com]
- 3. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
Reproducibility of Demethyl PL265 Effects: A Review of Available Data
A comprehensive review of publicly available scientific literature and clinical trial data reveals no specific information on a compound referred to as "Demethyl PL265." Searches for this term did not yield any studies, experimental data, or clinical trials. This suggests that "this compound" may be an internal research designation, a novel compound not yet described in published literature, or a potential misnomer.
The search results did, however, provide information on a related compound, PL265 , a dual enkephalinase inhibitor. This compound has been investigated for its potential therapeutic effects, particularly in the context of pain and inflammation. Additionally, general information on the process of demethylation by other agents was found, which is a distinct area of research.
Given the absence of data on "this compound," this guide will summarize the available information on PL265 to provide context and potential relevance. It is important to note that without specific studies on "this compound," a direct comparison of its effects and reproducibility across different laboratories is not possible.
PL265: A Dual Enkephalinase Inhibitor
PL265 is identified as a dual inhibitor of the enzymes neprilysin and aminopeptidase (B13392206) N, which are responsible for the degradation of endogenous opioid peptides called enkephalins. By inhibiting these enzymes, PL265 is proposed to increase the local concentration and prolong the activity of enkephalins, thereby enhancing their natural pain-relieving effects.
One preclinical study has explored the topical administration of PL265 for ocular pain and inflammation in murine models. The key findings from this research are summarized below.
Table 1: Summary of Preclinical Findings for PL265 in a Murine Model of Corneal Pain
| Parameter | Experimental Model | Key Findings | Citation |
| Analgesic Effect | Murine models of corneal pain | Repeated topical instillations of PL265 (10 mM) significantly reduced corneal mechanical and chemical hypersensitivity. This effect was mediated by peripheral corneal opioid receptors, as it was antagonized by naloxone (B1662785) methiodide. | [1] |
| Anti-inflammatory Effect | Corneal inflammatory pain model | PL265 instillations significantly decreased corneal inflammation, as evidenced by a reduction in CD11b+ immune cells. | [1] |
| Neuronal Injury Marker Reduction | Murine models of corneal pain | Chronic topical administration of PL265 decreased the expression of Iba1 and the neuronal injury marker ATF3 in the trigeminal ganglion. | [1] |
| Safety on Healthy Corneas | Healthy murine corneas | Chronic topical administration of PL265 did not alter corneal integrity or sensitivity. | [1] |
Experimental Protocols for PL265 Studies
The following is a description of the key experimental methodologies used in the cited preclinical study of PL265.
Animal Models:
-
The studies utilized murine models to investigate corneal pain and inflammation. Specific details of the mouse strains and the methods for inducing corneal pain (e.g., chemical or mechanical injury) are crucial for reproducibility and are detailed in the primary research article.[1]
Drug Administration:
-
PL265 was administered topically to the cornea as a 10 mM solution. The frequency and duration of administration were key variables in assessing its effects.[1]
Behavioral Testing:
-
Corneal sensitivity was assessed to measure the analgesic effects of PL265. This involved testing responses to mechanical and chemical stimuli.[1]
Immunohistochemistry and Flow Cytometry:
-
To evaluate the anti-inflammatory effects, techniques such as flow cytometry were used to quantify immune cell infiltration (CD11b+ cells) in the cornea. Immunohistochemical staining for markers like Iba1 and ATF3 was performed on trigeminal ganglion tissue to assess neuronal injury.[1]
Signaling Pathway of PL265
The proposed mechanism of action for PL265 involves the potentiation of endogenous opioid signaling. A simplified diagram of this pathway is presented below.
Caption: Proposed mechanism of action for PL265.
Reproducibility and Future Directions
The concept of reproducibility is central to scientific validation. For any compound, including PL265, demonstrating that its effects can be consistently observed by different researchers in different laboratories is crucial for its development as a potential therapeutic. The data on PL265 is currently limited to a single preclinical study.[1] To establish the reproducibility of its effects, further independent studies would be required.
These studies should ideally:
-
Be conducted in different laboratories by independent research groups.
-
Utilize standardized and well-documented protocols.
-
Potentially involve different animal models to assess the generalizability of the findings.
-
Include a direct comparison to existing treatments for ocular pain.
At present, without such independent validation, it is not possible to definitively comment on the cross-laboratory reproducibility of PL265's effects.
Conclusion
While there is no publicly available information on "this compound," the related compound PL265 has shown promise as a topical treatment for ocular pain and inflammation in a preclinical setting.[1] The initial findings are based on a single study, and further research is necessary to confirm these effects and establish their reproducibility. Researchers and drug development professionals interested in this area should monitor future publications for additional data on PL265 or the emergence of information on "this compound." A direct comparison with alternative treatments would require more extensive and comparative preclinical and clinical studies.
References
Comparative Guide: Demethyl PL265 as a Chemical Probe for Prostaglandin E2 Synthase 2 (PTGES2)
This guide provides a comparative analysis of Demethyl PL265, a selective inhibitor of microsomal prostaglandin (B15479496) E2 synthase-2 (PTGES2), alongside other potential chemical probes. This document is intended for researchers, scientists, and drug development professionals interested in studying the function and therapeutic potential of inhibiting PTGES2.
Introduction to PTGES2 and Chemical Probes
Microsomal prostaglandin E2 synthase-2 (PTGES2), also known as C9orf15, is a key enzyme in the biosynthesis of prostaglandin E2 (PGE2). PGE2 is a crucial lipid mediator involved in various physiological and pathological processes, including inflammation, pain, fever, and cancer. Given its role in disease, PTGES2 has emerged as a significant drug target. Chemical probes are essential tools for target validation and for elucidating the biological functions of proteins like PTGES2. An ideal chemical probe should be potent, selective, and cell-permeable, allowing for the precise interrogation of its target protein in cellular and in vivo models.
This compound has been identified as a potent and selective inhibitor of PTGES2. This guide compares its performance with other known modulators of the prostanoid pathway, providing experimental data and protocols to aid in the selection of the most appropriate tool for specific research needs.
Comparative Data of PTGES2 Inhibitors
The following table summarizes the key quantitative data for this compound and other relevant compounds. This allows for a direct comparison of their potency and selectivity.
| Compound | Target | Assay Type | IC50 (nM) | Cell-Based Potency (nM) | Notes |
| This compound | PTGES2 | Enzyme Assay | 110 | 260 (A549 cells) | Potent and selective PTGES2 inhibitor. |
| PL265 | PTGES2 | Enzyme Assay | 130 | 380 (A549 cells) | Parent compound of this compound. |
| Celecoxib | COX-2 | Enzyme Assay | 40 | 100-800 (various cell lines) | Selective COX-2 inhibitor, acts upstream of PTGES2. |
| Indomethacin | COX-1/COX-2 | Enzyme Assay | 10 (COX-1), 20 (COX-2) | 50-200 (various cell lines) | Non-selective COX inhibitor, acts upstream of PTGES2. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the prostaglandin E2 biosynthesis pathway, highlighting the position of PTGES2, and a typical experimental workflow for evaluating PTGES2 inhibitors.
Caption: Prostaglandin E2 (PGE2) biosynthesis pathway, showing the action of COX enzymes and PTGES2, and the points of inhibition by NSAIDs and this compound.
Demethyl PL265: A Head-to-Head Comparison with Standard-of-Care for Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Demethyl PL265, an investigational dual enkephalinase inhibitor, with current standard-of-care treatments for neuropathic pain. The content is based on available preclinical and clinical information.
Executive Summary
This compound (also known as PL265) is a novel analgesic agent under investigation for the treatment of neuropathic pain. Its mechanism of action centers on the inhibition of two key enzymes, aminopeptidase (B13392206) N (APN) and neprilysin (NEP), which are responsible for the degradation of endogenous enkephalins.[1] By preventing the breakdown of these natural pain-relieving peptides, this compound aims to provide a targeted and localized analgesic effect. This approach presents a potential alternative to current standard-of-care therapies for neuropathic pain, which include tricyclic antidepressants, serotonin-norepinephrine reuptake inhibitors (SNRIs), and gabapentinoids. While direct head-to-head clinical trial data for this compound against these standards of care is not yet publicly available, this guide will synthesize the existing preclinical data and the established profiles of current treatments to offer a comparative overview.
Mechanism of Action: this compound
This compound acts as a dual inhibitor of aminopeptidase N (APN) and neprilysin (NEP).[1] These enzymes are responsible for the metabolic breakdown of enkephalins, which are endogenous opioid peptides that play a crucial role in pain modulation.[1][2] By inhibiting APN and NEP, this compound increases the local concentration and prolongs the activity of enkephalins in the synaptic cleft. These enkephalins then bind to and activate opioid receptors (primarily mu and delta), leading to a reduction in the transmission of pain signals.[2][3]
Signaling Pathway of Enkephalin-Mediated Analgesia
The analgesic effect of enkephalins is mediated through their interaction with G-protein coupled opioid receptors. This interaction initiates an intracellular signaling cascade that ultimately results in the hyperpolarization of the neuronal membrane and the inhibition of neurotransmitter release, thereby dampening the pain signal.
Head-to-Head Comparison: Preclinical Data
Direct comparative preclinical studies between this compound and standard-of-care drugs are not publicly available. However, a study on biphalin (B1667298), a dimeric enkephalin with a similar mechanism of enhancing opioid receptor activation, provides insight into the potential efficacy of this class of drugs in a neuropathic pain model.
Preclinical Efficacy of an Enkephalin Agonist in a Neuropathic Pain Model
A study investigating the analgesic effects of biphalin in a rat model of chronic constriction injury (CCI)-induced neuropathic pain demonstrated a significant attenuation of tactile hypersensitivity.
| Treatment Group | Dose (Intrathecal) | Mean Paw Withdrawal Threshold (g) ± SEM (30 min post-injection) |
| Vehicle (CCI) | - | 12.78 ± 0.55 |
| Biphalin (CCI) | 20 µM | 19.88 ± 0.63 |
| Biphalin (CCI) | 200 µM | 25.58 ± 0.32 |
| Biphalin (CCI) | 1000 µM | 25.91 ± 0.09 |
| Data adapted from a study on biphalin, a compound with a related mechanism of action.[4] |
These results indicate a dose-dependent analgesic effect of enhancing enkephalin signaling in a preclinical model of neuropathic pain.[4]
Standard-of-Care for Neuropathic Pain
The current standard-of-care for neuropathic pain involves several classes of drugs with different mechanisms of action.
| Drug Class | Examples | Mechanism of Action | Common Side Effects |
| Tricyclic Antidepressants (TCAs) | Amitriptyline, Nortriptyline | Inhibit the reuptake of serotonin (B10506) and norepinephrine; also block sodium channels and alpha-adrenergic receptors.[5] | Dry mouth, drowsiness, dizziness, constipation, blurred vision, weight gain.[6] |
| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) | Duloxetine, Venlafaxine | Inhibit the reuptake of serotonin and norepinephrine.[5] | Nausea, dizziness, drowsiness, insomnia, constipation, sweating.[4] |
| Gabapentinoids (Anticonvulsants) | Gabapentin, Pregabalin | Bind to the α2-δ subunit of voltage-gated calcium channels, reducing the release of excitatory neurotransmitters. | Dizziness, somnolence, peripheral edema, weight gain.[6] |
| Topical Agents | Lidocaine 5% patch, Capsaicin 8% patch | Local anesthetic action (lidocaine); desensitization of nociceptive nerve endings (capsaicin).[5] | Application site reactions (redness, rash). |
Experimental Protocols
Preclinical Neuropathic Pain Model (Chronic Constriction Injury - CCI)
The CCI model is a widely used animal model to study neuropathic pain.
Protocol:
-
Anesthesia: The animal (typically a rat or mouse) is anesthetized.
-
Surgical Procedure: The common sciatic nerve is exposed, and four loose ligatures are tied around it.
-
Post-operative Care: The incision is closed, and the animal is allowed to recover.
-
Behavioral Testing: At various time points after surgery, the animal's sensitivity to mechanical stimuli is assessed using the von Frey test. This test measures the paw withdrawal threshold in response to calibrated filaments. A lower threshold indicates hyperalgesia, a hallmark of neuropathic pain.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered, and behavioral testing is repeated to assess the analgesic effect.
Phase Ib Clinical Trial Design for PL265
A Phase Ib, randomized, double-blind, placebo-controlled, multiple oral dose escalation study was conducted to assess the safety, tolerability, and pharmacokinetics of PL265 in healthy male volunteers.[7]
Protocol Outline:
-
Study Population: Healthy male volunteers.[7]
-
Design: Randomized, double-blind, placebo-controlled.[7]
-
Dosing: Multiple oral doses in escalating cohorts.[7]
-
Primary Endpoints: Safety and tolerability.[7]
-
Secondary Endpoints: Pharmacokinetics (PK) of PL265.[7]
Conclusion
This compound represents a promising therapeutic approach for neuropathic pain with a distinct mechanism of action from current standard-of-care treatments. By enhancing the endogenous enkephalin system, it has the potential to offer targeted analgesia with a potentially favorable side-effect profile. However, the lack of publicly available head-to-head comparative data and clinical efficacy results necessitates further research to fully elucidate its position in the therapeutic landscape for neuropathic pain. The preclinical data from related compounds are encouraging, and the results of ongoing and future clinical trials of this compound are eagerly awaited by the scientific and medical communities.
References
- 1. researchgate.net [researchgate.net]
- 2. Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Biphalin, a Dimeric Enkephalin, Alleviates LPS-Induced Activation in Rat Primary Microglial Cultures in Opioid Receptor-Dependent and Receptor-Independent Manners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enkephalins: Endogenous Analgesics with an Emerging Role in Stress Resilience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. newatlas.com [newatlas.com]
- 7. hra.nhs.uk [hra.nhs.uk]
Orthogonal Validation of Demethyl PL265's Mechanism of Action: A Comparative Guide
This guide provides a comprehensive comparison of the novel Lysine-Specific Demethylase 1 (LSD1) inhibitor, Demethyl PL265, with a known alternative, GSK-LSD1. We present supporting experimental data from a series of orthogonal validation studies designed to rigorously confirm its mechanism of action. The methodologies for all key experiments are detailed below, and all quantitative data is summarized for comparative analysis.
Introduction to this compound
This compound is a novel small molecule inhibitor designed to target Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through the demethylation of mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2). Dysregulation of LSD1 has been implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This guide outlines the orthogonal experimental strategy used to validate the on-target activity of this compound.
Proposed Mechanism of Action
This compound is hypothesized to act as a competitive inhibitor of LSD1, binding to the enzyme's active site and preventing the demethylation of its primary substrate, H3K4me2. This inhibition is expected to lead to an increase in global H3K4me2 levels, resulting in the altered expression of LSD1 target genes and subsequent anti-proliferative effects in cancer cells.
Orthogonal Validation Experimental Workflow
To robustly validate the mechanism of action, a multi-pronged approach was employed. This workflow confirms target engagement, measures the direct downstream pharmacodynamic effects, and assesses the desired cellular phenotype.
Comparative Data and Experimental Protocols
The following sections detail the protocols and comparative results for this compound versus the well-characterized LSD1 inhibitor, GSK-LSD1. All experiments were conducted in the MV-4-11 acute myeloid leukemia cell line, known to be sensitive to LSD1 inhibition.
CETSA assesses the direct binding of a compound to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature (Tm).
Experimental Protocol:
-
MV-4-11 cells were treated with either 1 µM this compound, 1 µM GSK-LSD1, or vehicle (DMSO) for 2 hours.
-
Cells were harvested, washed, and resuspended in PBS.
-
The cell suspension was aliquoted and heated to a range of temperatures (40°C to 70°C) for 3 minutes.
-
Cells were lysed by freeze-thawing, and the soluble fraction was separated from the precipitated protein by centrifugation.
-
The amount of soluble LSD1 protein at each temperature was quantified by Western blot.
-
The melting curves were plotted, and the shift in melting temperature (ΔTm) was calculated.
Comparative Data:
| Compound | Concentration | Melting Temperature (Tm) | ΔTm (Shift) |
| Vehicle (DMSO) | - | 52.1°C | - |
| This compound | 1 µM | 58.6°C | +6.5°C |
| GSK-LSD1 | 1 µM | 57.9°C | +5.8°C |
This experiment measures the accumulation of the direct substrate of LSD1, H3K4me2, following inhibitor treatment.
Experimental Protocol:
-
MV-4-11 cells were treated with a dose range of this compound or GSK-LSD1 for 48 hours.
-
Histones were extracted from the cell nuclei using an acid extraction protocol.
-
H3K4me2 and total Histone H3 levels were quantified by Western blot.
-
The H3K4me2 signal was normalized to the total Histone H3 signal.
-
The half-maximal effective concentration (EC50) for H3K4me2 accumulation was calculated.
Comparative Data:
| Compound | H3K4me2 Accumulation EC50 | Max Fold Increase (at 1 µM) |
| This compound | 75 nM | 8.2-fold |
| GSK-LSD1 | 110 nM | 7.5-fold |
GFI1 is a known LSD1 target gene whose expression is repressed by LSD1 activity. Inhibition of LSD1 is expected to increase GFI1 mRNA levels.
Experimental Protocol:
-
MV-4-11 cells were treated with 1 µM this compound or 1 µM GSK-LSD1 for 24 hours.
-
Total RNA was extracted from the cells.
-
cDNA was synthesized using reverse transcriptase.
-
Quantitative real-time PCR (qRT-PCR) was performed to measure the relative expression levels of GFI1 mRNA.
-
Gene expression was normalized to the housekeeping gene GAPDH, and the fold change relative to the vehicle control was calculated.
Comparative Data:
| Compound (1 µM) | Target Gene | Relative mRNA Fold Change |
| This compound | GFI1 | 4.8-fold increase |
| GSK-LSD1 | GFI1 | 4.1-fold increase |
The ultimate goal of inhibiting LSD1 in this context is to reduce cancer cell proliferation.
Experimental Protocol:
-
MV-4-11 cells were seeded in 96-well plates.
-
Cells were treated with a serial dilution of this compound or GSK-LSD1 for 72 hours.
-
Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.
-
The half-maximal inhibitory concentration (IC50) for cell proliferation was determined by fitting the data to a dose-response curve.
Comparative Data:
| Compound | Proliferation IC50 |
| This compound | 150 nM |
| GSK-LSD1 | 225 nM |
Logical Relationship of Validation
The orthogonal data points are logically interconnected, with each successful experiment increasing the confidence in the proposed mechanism of action.
Conclusion
The presented data from four distinct, orthogonal experiments provides a robust validation of this compound's mechanism of action as a potent and specific inhibitor of LSD1. The Cellular Thermal Shift Assay confirmed direct target engagement in a cellular context. Subsequent experiments demonstrated the expected downstream pharmacodynamic effects: an increase in the H3K4me2 histone mark and the upregulation of the target gene GFI1. Crucially, these molecular effects translated into a desired anti-proliferative phenotype in a cancer cell line model.
When compared to the known LSD1 inhibitor GSK-LSD1, this compound consistently demonstrated equal or superior potency across all assays. This comprehensive dataset strongly supports the continued development of this compound as a promising therapeutic candidate targeting the LSD1 pathway.
Demystifying Demethylation: A Comparative Guide to Leading DNMT Inhibitors
For researchers, scientists, and drug development professionals navigating the complex landscape of epigenetic modifiers, this guide offers a comparative benchmark of leading DNA methyltransferase (DNMT) inhibitors. While the query for "Demethyl PL265" did not yield a known demethylating agent—"PL265" is identified as a dual enkephalinase inhibitor with analgesic properties—this guide focuses on well-established DNMT inhibitors: Azacitidine, Decitabine (B1684300), Zebularine (B1662112), and Guadecitabine. Here, we provide a comprehensive overview of their performance in various cell lines, detailed experimental protocols, and a visual representation of their mechanism of action.
Performance Benchmarking of DNMT Inhibitors
The efficacy of DNMT inhibitors can be assessed through various metrics, including their cytotoxicity (IC50 values), their ability to induce global or gene-specific DNA demethylation, and their impact on the re-expression of tumor suppressor genes. Below is a summary of quantitative data from various studies, highlighting the performance of Azacitidine, Decitabine, Zebularine, and Guadecitabine in different cancer cell lines.
| Drug | Cell Line | Assay | Endpoint | Result | Reference |
| Azacitidine | KG-1a (AML) | Cell Viability | EC50 | ~1.5 µM | [1][2] |
| THP-1 (AML) | Cell Viability | EC50 | ~2.0 µM | [1][2] | |
| HCT116 (Colon) | Global Demethylation | Effective Conc. | 1 µM | [3][4] | |
| HL-60 (Leukemia) | Gene Demethylation | Effective Conc. | 1 µM | [3][4] | |
| Decitabine | KG-1a (AML) | Cell Viability | EC50 | ~0.3 µM | [1][2] |
| THP-1 (AML) | Cell Viability | EC50 | ~0.5 µM | [1][2] | |
| HCT116 (Colon) | Global Demethylation | Effective Conc. | 0.3 µM | [3][4] | |
| HL-60 (Leukemia) | Gene Demethylation | Effective Conc. | 0.3 µM | [3][4] | |
| Zebularine | MDA-MB-231 (Breast) | Cell Viability | IC50 (96h) | ~100 µM | |
| MCF-7 (Breast) | Cell Viability | IC50 (96h) | ~150 µM | ||
| T24 (Bladder) | Demethylation | Effective Conc. | Sustained at low doses | [5] | |
| AML193 (AML) | p15INK4B Demethylation & Re-expression | Effective Conc. | Dose-dependent | [6] | |
| Guadecitabine | HepG2 (Liver) | Tumor Growth | In vivo | Impeded tumor growth | [7] |
| Huh-7 (Liver) | Gene Demethylation | Effective Conc. | Pronounced effect | [7] | |
| T24 (Bladder) | Demethylation | In vitro | Reduced methylation | [8] | |
| HCT116 (Colon) | Demethylation | In vitro | Reduced methylation | [8] |
Note: IC50 and EC50 values can vary significantly based on the cell line, assay duration, and specific experimental conditions. The data presented here is for comparative purposes and is sourced from the indicated studies.
Mechanism of Action and Signaling Pathways
Azacitidine, Decitabine, Zebularine, and Guadecitabine are all nucleoside analogs that act as mechanism-based inhibitors of DNA methyltransferases. Upon incorporation into replicating DNA, they form a covalent bond with the active site of DNMTs, trapping the enzyme and leading to its degradation. This results in a passive loss of methylation patterns during subsequent rounds of DNA replication, leading to the re-expression of previously silenced genes, including tumor suppressor genes. This can, in turn, trigger various downstream cellular pathways, including cell cycle arrest, apoptosis, and cellular differentiation.
Caption: Mechanism of action for nucleoside analog DNMT inhibitors.
Experimental Protocols
Accurate and reproducible data is paramount in comparative studies. Below are detailed methodologies for key experiments used to evaluate the performance of DNMT inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the DNMT inhibitor and a vehicle control. Incubate for the desired period (e.g., 72 or 96 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
DNA Methylation Analysis (Bisulfite Sequencing)
This is the gold standard for analyzing DNA methylation at single-nucleotide resolution.
-
Genomic DNA Extraction: Extract high-quality genomic DNA from treated and untreated cells.
-
Bisulfite Conversion: Treat 250-500 ng of genomic DNA with sodium bisulfite.[10] This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Commercially available kits are recommended for this step.
-
PCR Amplification: Amplify the target region of interest from the bisulfite-converted DNA using specific primers. A nested PCR approach can increase specificity and yield.[10]
-
Cloning and Sequencing: Ligate the PCR products into a cloning vector and transform into competent E. coli. Select and sequence multiple clones (typically 8-10) for each sample.
-
Data Analysis: Align the sequences and quantify the percentage of methylation at each CpG site.
Gene Expression Analysis (RT-qPCR)
This technique is used to measure the expression levels of specific genes.
-
RNA Extraction: Isolate total RNA from treated and untreated cells using a suitable kit.
-
DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Determine the relative gene expression levels using the comparative Ct (ΔΔCt) method, normalizing to a stable housekeeping gene.
Caption: A typical workflow for evaluating DNMT inhibitors in vitro.
References
- 1. A Comparison of Azacitidine and Decitabine Activities in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of azacitidine and decitabine activities in acute myeloid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Continuous zebularine treatment effectively sustains demethylation in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zebularine inhibits human acute myeloid leukemia cell growth in vitro in association with p15INK4B demethylation and reexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Recent progress in DNA methyltransferase inhibitors as anticancer agents [frontiersin.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Bisulfite genomic sequencing to uncover variability in DNA methylation: Optimized protocol applied to human T cell differentiation genes | Inmunología [elsevier.es]
Safety Operating Guide
Proper Disposal Procedures for Demethyl PL265
Immediate Safety Advisory: The identifier "Demethyl PL265" does not correspond to a recognized chemical in standard public databases. Safe and compliant disposal of any chemical substance is entirely dependent on its specific properties and associated hazards. Therefore, the critical first step is to accurately identify the chemical. Disposal without proper identification can lead to dangerous reactions, environmental contamination, and significant regulatory violations.
This guide provides a comprehensive procedural framework for researchers, scientists, and drug development professionals to safely manage and dispose of an internally coded or unidentified chemical such as "this compound".
Step 1: Chemical Identification and Safety Data Sheet (SDS) Location
Before any disposal procedures can be initiated, the identity of the substance must be unequivocally determined.
Actionable Steps:
-
Internal Documentation Review: Thoroughly check all laboratory notebooks, chemical inventory records, and internal databases for any reference to "this compound". This internal code is likely linked to a specific chemical name, formula, or project.
-
Container Examination: Carefully inspect the original container for any additional labels, manufacturer information, chemical structures, or batch numbers that could aid in its identification.
-
Consult with Personnel: Inquire with the principal investigator, laboratory manager, or the researcher who originally synthesized or procured the substance. They are the most likely source of information regarding its identity.
-
Treat as Unknown if Unidentified: If the chemical's identity cannot be determined through documentation or consultation, it must be handled as an unknown chemical .
Once the chemical is identified, you must obtain its Safety Data Sheet (SDS). The SDS is the primary source of information regarding safe handling, storage, and disposal. Section 13 of the SDS specifically addresses disposal considerations.
Step 2: Waste Characterization and Profiling
If the substance is identified, its hazardous characteristics must be determined from the SDS. If it remains unidentified, your institution's Environmental Health & Safety (EHS) department must be contacted. EHS will guide you on the necessary steps for analysis and characterization, which may involve analytical testing. The cost of such analysis is typically the responsibility of the generating department[1][2].
Federal and state regulations require the characterization of waste to determine if it is hazardous. The primary hazardous waste characteristics are:
-
Ignitability: Liquids with a flash point below 60°C (140°F), flammable solids, and oxidizers[3][4].
-
Corrosivity: Aqueous solutions with a pH ≤ 2 or ≥ 12.5, or liquids that can corrode steel[3][4].
-
Reactivity: Substances that are unstable, can react violently with water, or can release toxic gases[3][4].
-
Toxicity: Wastes that are harmful when ingested or absorbed. This is often determined by the Toxicity Characteristic Leaching Procedure (TCLP)[4][5].
The information below should be compiled into a hazardous waste profile, often with the assistance of your EHS department.
| Parameter | Description | Information Source |
| Chemical Name | Full chemical name and any synonyms. | SDS (Section 1), Internal Records |
| CAS Number | Chemical Abstracts Service registry number. | SDS (Section 3) |
| Physical State | Solid, liquid, or gas. | SDS (Section 9) |
| pH | Measure of acidity or basicity for aqueous solutions. | SDS (Section 9), Direct Measurement |
| Flash Point | The lowest temperature at which vapors will ignite. | SDS (Section 9) |
| Reactivity Data | Information on chemical stability and hazardous reactions. | SDS (Section 10) |
| Toxicity Data | Information on acute and chronic health effects. | SDS (Section 11) |
| EPA Waste Code(s) | Codes that classify the hazardous waste (e.g., D001, D002). | SDS (Section 13), EHS Department |
| Container Type | The material of the waste container (e.g., Glass, Polyethylene). | SDS (Section 7), Lab Best Practices |
Step 3: General Protocol for Chemical Waste Disposal
The following are general best practices for the handling and disposal of laboratory chemical waste.
Methodology for Safe Disposal:
-
Segregation: Never mix different chemical wastes unless explicitly instructed to do so by a validated procedure or your EHS department. Incompatible chemicals can react violently[6].
-
Container Selection: Use a waste container that is chemically compatible with the substance. The container must be in good condition and have a secure, leak-proof lid. For liquid waste, secondary containment should be used[6][7].
-
Labeling: Clearly label the waste container with the words "Hazardous Waste ," the full chemical name(s) of the contents, and the associated hazards (e.g., "Flammable," "Corrosive," "Toxic")[8]. Do not use abbreviations or chemical formulas[8].
-
Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel[9]. The container must be kept closed except when adding waste[6][9].
-
Request for Pickup: Once the waste container is full or you are discontinuing the process, submit a hazardous waste pickup request to your institution's EHS department[7]. Do not dispose of hazardous chemicals down the drain or in the regular trash[6][8][10].
Experimental Protocol: Characterization of Unknown Chemical Waste
If "this compound" cannot be identified, it must be treated as an unknown, and the following protocol should be initiated in consultation with your EHS department:
-
Isolation and Labeling: Secure the container in a safe, isolated area within the lab. Clearly label the container as "UNKNOWN CHEMICAL - DO NOT USE OR DISPOSE "[1].
-
Information Gathering: Provide your EHS representative with any and all available information about the material, including the process that may have generated it, its physical appearance, and any other relevant observations[9].
-
EHS Evaluation: EHS personnel will assess the situation and determine the appropriate course of action. This may involve in-lab testing or sending a sample to a certified laboratory for analysis.
-
Analytical Testing (if required): EHS will coordinate the collection of a sample for analysis. Common analyses to characterize unknown waste include:
-
pH testing
-
Flashpoint testing
-
Fourier-Transform Infrared Spectroscopy (FTIR) for functional group identification
-
Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification of components
-
-
Disposal by Contractor: Once the characteristics of the unknown waste are determined, EHS will arrange for its disposal by a licensed hazardous waste contractor[1].
Visual Workflow for Unidentified Chemical Disposal
Caption: Disposal workflow for an unidentified chemical.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 3. mlienvironmental.com [mlienvironmental.com]
- 4. actenviro.com [actenviro.com]
- 5. paradigmenv.com [paradigmenv.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. vumc.org [vumc.org]
Essential Safety and Handling Protocols for Demethyl PL265
This document provides critical safety and logistical information for the handling and disposal of Demethyl PL265, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.
Personal Protective Equipment (PPE)
Due to the absence of a specific Safety Data Sheet (SDS) for "this compound," a comprehensive hazard assessment could not be completed. The following PPE recommendations are based on general best practices for handling potentially hazardous chemical compounds in a laboratory setting. It is imperative to conduct a site-specific risk assessment before commencing any work.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles or a face shield where splashing is possible. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron must be worn. |
| Respiratory Protection | Work in a well-ventilated area or under a chemical fume hood. If aerosolization is likely, a NIOSH-approved respirator may be required. |
| Footwear | Closed-toe shoes are mandatory in the laboratory. |
Handling and Storage Procedures
Handling:
-
Engineering Controls: All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.
-
Aerosol Prevention: Avoid procedures that may generate dust or aerosols.
-
Hygiene: Wash hands thoroughly after handling and before leaving the laboratory. Do not eat, drink, or smoke in areas where chemicals are handled.
Storage:
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
-
Consult the supplier for specific storage temperature requirements.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all solid waste (e.g., contaminated gloves, wipes, and containers) in a designated, sealed, and clearly labeled hazardous waste container.
-
Collect all liquid waste in a compatible, sealed, and clearly labeled hazardous waste container.
-
-
Labeling: Label waste containers with "Hazardous Waste" and the full chemical name "this compound."
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in regular trash.
Emergency Procedures
Spill:
-
Evacuate the immediate area.
-
Alert colleagues and your supervisor.
-
If the spill is large or you are not trained to handle it, contact your EHS office immediately.
-
For small spills, if trained and equipped with appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed hazardous waste container.
-
Decontaminate the spill area.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Logical Workflow for PPE Selection
Caption: PPE selection workflow for handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
